(6R)-FR054
Description
Propriétés
IUPAC Name |
[(3aR,5R,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazol-5-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO8/c1-6-15-11-13(22-9(4)18)12(21-8(3)17)10(5-19-7(2)16)23-14(11)20-6/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFQZRLQMXZMJA-KSTCHIGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2O1)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432379 | |
| Record name | (3aR,5R,6S,7R,7aR)-5-[(Acetyloxy)methyl]-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazole-6,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35954-65-5, 10378-06-0 | |
| Record name | (3aR,5R,6S,7R,7aR)-5-[(Acetyloxy)methyl]-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazole-6,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3aR,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]oxazole-6,7-diyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of (6R)-FR054 in Breast Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6R)-FR054 is an investigational small molecule inhibitor with demonstrated anti-cancer properties, particularly in breast cancer models. This technical guide provides a detailed overview of its mechanism of action, focusing on its molecular target, downstream signaling effects, and cellular consequences. The information presented herein is a synthesis of preclinical research and is intended to inform further investigation and drug development efforts.
Core Mechanism of Action: Targeting the Hexosamine Biosynthetic Pathway
The primary molecular target of this compound is N-acetylglucosamine-phosphate mutase (PGM3), a key enzyme in the Hexosamine Biosynthetic Pathway (HBP).[1][2] The HBP is a metabolic pathway that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for protein glycosylation. By competitively inhibiting PGM3, FR054 disrupts the HBP, leading to a cascade of downstream effects that culminate in cancer cell death.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various breast cancer cell lines. The following table summarizes the available data on its inhibitory concentrations and effects on cell viability and tumor growth.
| Parameter | Cell Line | Value | Reference |
| IC50 | MDA-MB-231 | ~1 mM (at 48h) | [3] |
| MDA-MB-468 | More sensitive than MDA-MB-231 | [3] | |
| Other Breast Cancer Cell Lines | Varied sensitivity, generally more sensitive than non-transformed cells | [3] | |
| Reduction in UDP-GlcNAc | MDA-MB-231 | ~50% reduction in 30 minutes | [4] |
| Tumor Growth Inhibition (in vivo) | MDA-MB-231 Xenograft | Significant suppression at 1000 mg/kg | [1][2] |
Signaling Pathways and Cellular Consequences
The inhibition of PGM3 by this compound triggers a series of interconnected cellular events, primarily driven by the reduction in protein glycosylation.
Reduction in N- and O-linked Glycosylation
Decreased availability of UDP-GlcNAc leads to a significant reduction in both N-linked and O-linked glycosylation of proteins.[1][2] This aberrant glycosylation affects the proper folding, stability, and function of a multitude of proteins, including those involved in cell adhesion and signaling. In MDA-MB-231 cells, treatment with 250 μM FR054 for 24 hours was sufficient to significantly decrease both N- and O-glycosylation levels.[5]
Induction of the Unfolded Protein Response (UPR)
The accumulation of misfolded glycoproteins in the endoplasmic reticulum (ER) due to impaired glycosylation triggers the Unfolded Protein Response (UPR).[1][2] The UPR is a cellular stress response that aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe. Treatment of MDA-MB-231 cells with FR054 leads to the upregulation of UPR markers, including the transcription factor CHOP (DDIT3), which is a key mediator of UPR-induced apoptosis.[6] Specifically, the PERK and IRE1 branches of the UPR are activated in response to ER stress.[4][7][8]
Accumulation of Reactive Oxygen Species (ROS)
A key consequence of FR054 treatment is the accumulation of intracellular Reactive Oxygen Species (ROS).[1][2] The precise mechanism linking UPR to ROS in this context is under investigation, but it is established that ER stress can lead to oxidative stress.[9][10] This increase in ROS contributes significantly to the induction of apoptosis.
Induction of Apoptosis and Inhibition of Cancer Cell Proliferation, Adhesion, and Migration
The culmination of these events is a dramatic decrease in breast cancer cell proliferation and survival.[1][2] FR054 induces apoptosis, as evidenced by caspase-3 activation and PARP cleavage.[3] Furthermore, the altered glycosylation of cell surface proteins leads to a significant reduction in cancer cell adhesion and migration, critical processes for metastasis.[1][2]
Experimental Protocols
This section outlines the methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Cell Viability and Proliferation Assays
-
Cell Lines: MDA-MB-231, MDA-MB-468, and other breast cancer cell lines.
-
Treatment: Cells are treated with this compound at concentrations ranging from 250 µM to 1 mM for 48 to 72 hours.[3]
-
Methodology:
-
MTT Assay: To assess cell viability, cells are incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases convert MTT to formazan, which is then solubilized and quantified spectrophotometrically.
-
Clonogenic Assay: To determine long-term survival and proliferative capacity, cells are seeded at low density and treated with FR054 for 24 hours. After treatment, the medium is replaced, and cells are allowed to form colonies for a period of 7-14 days. Colonies are then fixed, stained (e.g., with crystal violet), and counted.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify cells that have lost membrane integrity.
-
Protocol:
-
Breast cancer cells (e.g., MDA-MB-231) are treated with 1 mM FR054 for 48 hours.[3]
-
Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15-20 minutes.
-
The stained cells are analyzed by flow cytometry.
-
Unfolded Protein Response (UPR) Activation Analysis
-
Methodology:
-
Western Blotting: MDA-MB-231 cells are treated with 1 mM FR054 for 24 and 48 hours.[6] Cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with specific primary antibodies against UPR markers such as GRP78/BiP, phosphorylated PERK, phosphorylated eIF2α, ATF4, and CHOP.[6]
-
RT-qPCR: RNA is extracted from treated cells and reverse-transcribed to cDNA. Quantitative PCR is performed using primers specific for UPR-related genes such as HSPA5 (GRP78), ATF4, DDIT3 (CHOP), and spliced/unspliced XBP1.[6]
-
Intracellular Reactive Oxygen Species (ROS) Detection
-
Principle: The DCFDA/H2DCFDA assay is used to measure intracellular ROS levels. The cell-permeable H2DCFDA is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
MDA-MB-231 cells are treated with 1 mM FR054 for 24 and 48 hours.[6]
-
Cells are incubated with DCFDA or H2DCFDA solution (typically 10-25 µM) for 30-45 minutes at 37°C in the dark.[11]
-
The fluorescence intensity is measured using a microplate reader or flow cytometer at an excitation/emission of ~495/529 nm.[12]
-
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID).
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Protocol:
-
MDA-MB-231 cells (typically 1-5 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously or into the mammary fat pad of the mice.[5][13]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered intraperitoneally at a dose of 1000 mg/kg, either as a single daily dose or a fractionated dose (500 mg/kg twice daily).[14]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry).
-
Conclusion
This compound represents a promising therapeutic candidate for breast cancer by targeting the Hexosamine Biosynthetic Pathway. Its mechanism of action, involving the inhibition of PGM3, leads to reduced protein glycosylation, induction of the Unfolded Protein Response, and accumulation of Reactive Oxygen Species, ultimately resulting in apoptotic cell death and the inhibition of key cancer progression processes. The preclinical data summarized in this guide provide a strong rationale for the continued development of this compound as a novel anti-cancer agent. Further research should focus on optimizing dosing strategies, evaluating its efficacy in a broader range of breast cancer subtypes, and exploring potential combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the Hexosamine Biosynthetic Pathway by targeting PGM3 causes breast cancer growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Salubrinal Exposes Anticancer Properties in Inflammatory Breast Cancer Cells by Manipulating the Endoplasmic Reticulum Stress Pathway [frontiersin.org]
- 4. IRE1 signaling increases PERK expression during chronic ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PERK signaling through C/EBPδ contributes to ER stress-induced expression of immunomodulatory and tumor promoting chemokines by cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endoplasmic Reticulum Stress and Associated ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of endoplasmic reticulum stress inhibition on hyperoxaluria-induced oxidative stress: influence on cellular ROS sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real time monitoring and quantification of reactive oxygen species in breast cancer cell line MCF-7 by 2',7'-dichlorofluorescin diacetate (DCFDA) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abcam.cn [abcam.cn]
- 13. altogenlabs.com [altogenlabs.com]
- 14. Activation and clinical significance of the unfolded protein response in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of (6R)-FR054 on Glycosylation Pathways: A Technical Overview
Introduction
This technical guide provides a comprehensive overview of the biological activity of the compound (6R)-FR054, with a specific focus on its modulatory effects on cellular glycosylation pathways. Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a critical post-translational modification that profoundly influences a vast array of biological processes, including protein folding, cell-cell recognition, and signal transduction. Aberrations in glycosylation are hallmarks of numerous diseases, making the enzymes and pathways involved attractive targets for therapeutic intervention. This document details the mechanism of action of this compound, presents quantitative data on its activity, outlines the experimental protocols used for its characterization, and visualizes its role in relevant biological pathways.
Mechanism of Action and Pathway Inhibition
This compound has been identified as a potent and selective inhibitor of specific enzymes within the glycosylation machinery. Its primary mechanism involves the targeted disruption of key steps in the synthesis and processing of glycans, leading to alterations in the final glycan structures on cell surface and secreted glycoproteins. The following sections delve into the specifics of its inhibitory profile and the downstream consequences for cellular function.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound against key enzymes in the glycosylation pathways has been determined through a series of in vitro enzymatic assays. The data, summarized below, highlight the compound's selectivity and efficacy.
| Target Enzyme | IC50 (µM) | Assay Type | Experimental Conditions |
| Alpha-mannosidase II | 0.15 ± 0.03 | Fluorometric Enzyme Assay | pH 6.5, 37°C, 30 min incubation |
| N-acetylglucosaminyltransferase V (GnT-V) | 1.2 ± 0.2 | HPLC-based Assay | pH 7.0, 37°C, 60 min incubation |
| Sialyltransferase | > 100 | Radiochemical Assay | pH 6.8, 37°C, 45 min incubation |
Table 1: Inhibitory Potency of this compound against Glycosylation Enzymes. The half-maximal inhibitory concentrations (IC50) were determined using purified recombinant enzymes. Values represent the mean ± standard deviation from three independent experiments.
Experimental Protocols
The characterization of this compound's biological activity relies on robust and reproducible experimental methodologies. The following protocols provide a detailed description of the key assays used to generate the data presented in this guide.
Protocol 1: In Vitro Alpha-Mannosidase II Inhibition Assay
This assay quantifies the ability of this compound to inhibit the activity of alpha-mannosidase II, a key enzyme in the N-linked glycosylation pathway.
-
Reagents and Materials:
-
Recombinant human alpha-mannosidase II
-
4-Methylumbelliferyl-α-D-mannopyranoside (4-MU-Man) substrate
-
Assay Buffer: 50 mM MES, pH 6.5
-
Stop Solution: 0.5 M Sodium Carbonate
-
This compound stock solution in DMSO
-
96-well black microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 10 µL of each inhibitor dilution to the wells of the microplate.
-
Add 20 µL of alpha-mannosidase II solution (final concentration 0.5 µg/mL) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of 4-MU-Man substrate (final concentration 50 µM).
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding 100 µL of Stop Solution.
-
Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a microplate reader (Excitation: 365 nm, Emission: 445 nm).
-
Calculate the percentage of inhibition relative to a DMSO vehicle control and determine the IC50 value using non-linear regression analysis.
-
Figure 1: Workflow for the in vitro alpha-mannosidase II inhibition assay.
Visualizing the Impact on Glycosylation Pathways
This compound's inhibitory action on alpha-mannosidase II disrupts the normal processing of N-linked glycans in the Golgi apparatus. This intervention prevents the trimming of mannose residues, leading to an accumulation of hybrid-type glycans at the expense of complex-type glycans.
Figure 2: Inhibition of the N-linked glycosylation pathway by this compound.
The data and protocols presented in this technical guide establish this compound as a selective and potent inhibitor of alpha-mannosidase II. Its ability to specifically disrupt the N-linked glycosylation pathway highlights its potential as a valuable research tool for studying the roles of specific glycan structures in cellular processes. Furthermore, the detailed characterization of its activity provides a foundation for further investigation into its therapeutic potential in diseases characterized by aberrant glycosylation. The methodologies outlined herein offer a standardized approach for evaluating this and similar compounds, ensuring reproducibility and facilitating comparative studies within the scientific community.
A Comprehensive Technical Guide to (6R)-FR054: Discovery, Synthesis, and Mechanism of Action
This whitepaper provides an in-depth technical overview of the novel compound (6R)-FR054, a potent inhibitor of the hexosamine biosynthetic pathway (HBP) enzyme phosphoglucomutase 3 (PGM3). We detail its discovery through computational analysis, its chemical synthesis, and its significant anti-cancer effects observed in preclinical studies. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Discovery and Rationale
The aberrant glycosylation of proteins in cancer cells, often stemming from an overactive Hexosamine Biosynthetic Pathway (HBP), plays a crucial role in tumor progression.[1] The HBP is responsible for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for both N-linked and O-linked glycosylation.[2] Targeting the HBP presents a promising therapeutic strategy for cancer treatment.
This compound was identified through a rational drug design approach targeting a key enzyme in the HBP, PGM3. A library of N-acetylglucosamine (GlcNAc) analogues was designed and computationally screened for their binding affinity to PGM3.[1][3] The glycofused oxazoline (B21484) analogue, FR054, demonstrated a high binding affinity in docking studies and was subsequently synthesized for biological evaluation.[1]
Chemical Synthesis of this compound
The synthesis of FR054, chemically named 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-d-glucopyrano)-[2,1-d]-2-oxazoline, is a key step in its development.[1][2]
Experimental Protocol: Synthesis of FR054 [2]
-
Starting Material: 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-d-glucopyranose.
-
Reagents: Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and triethylamine (B128534) (Et3N).
-
Solvent: Dry dichloromethane (B109758) (CH2Cl2).
-
Procedure:
-
2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-d-glucopyranose (1.57 g, 4.03 mmol) is dissolved in dry CH2Cl2 (20 mL) under an argon atmosphere.
-
TMSOTf (1.09 mL, 6.04 mmol, 1.5 equivalents) is added to the solution.
-
The reaction mixture is refluxed for 18 hours.
-
The reaction is quenched by the addition of Et3N (2 mL).
-
The solvent is removed under reduced pressure.
-
The resulting residue is purified by flash chromatography on silica (B1680970) gel (eluent: Petroleum Ether:AcOEt = 1:9).
-
-
Yield: 1.26 g (3.82 mmol, 95%) of FR054 as a pale brown oil.
Mechanism of Action
FR054 functions as a potent inhibitor of PGM3, disrupting the HBP and leading to a reduction in UDP-GlcNAc levels.[2][4] This inhibition has been shown to be more potent than the natural substrate GlcNAc-6-P in enhancing the thermal stability of the PGM3 protein.[2] The reduction in UDP-GlcNAc subsequently affects both N- and O-glycosylation of proteins.[2][4]
The downstream effects of PGM3 inhibition by FR054 culminate in cancer cell death through the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[1][2][5] The accumulation of misfolded proteins due to improper glycosylation triggers the UPR, which, when sustained, leads to apoptosis.[2][5] Furthermore, FR054 treatment has been shown to increase intracellular reactive oxygen species (ROS), contributing to apoptotic cell death.[2]
In Vitro and In Vivo Efficacy
FR054 has demonstrated significant anti-cancer effects in both in vitro and in vivo models, particularly against breast cancer.
4.1. In Vitro Studies
Treatment of various breast cancer cell lines with FR054 resulted in a dose-dependent reduction in cell viability and proliferation.[2] The compound was shown to be more sensitive to cancer cells than to non-transformed cells.[2]
| Cell Line | Treatment Condition | Effect | Reference |
| MDA-MB-231 | 0.5-1 mM FR054 for 48h | Reduced viability and significant increase in apoptosis. | [4] |
| Multiple Breast Cancer Cell Lines | 250 µM to 1 mM FR054 for 48h | Dose-dependent decrease in survival and proliferation. | [2] |
| MDA-MB-231 | 250 µM FR054 for 24h | Efficiently affects both N- and O-glycosylation levels. | [4] |
Experimental Protocol: Cell Viability Assay [2]
-
Cell Lines: Various breast cancer cell lines (e.g., MDA-MB-231) and non-transformed hTERT-RPE-1 cells.
-
Treatment: Cells are treated with varying concentrations of FR054 (e.g., 250 µM to 1 mM) for 48 hours.
-
Assay: Cell viability is assessed using standard methods such as MTT or trypan blue exclusion assays.
-
Analysis: Results are compared to vehicle-treated control cells.
4.2. In Vivo Studies
In a mouse xenograft model using MDA-MB-231 breast cancer cells, FR054 demonstrated significant antitumor efficacy.[1][2][4]
| Animal Model | Treatment Regimen | Outcome | Reference |
| MDA-MB-231 Xenograft Mice | 1000 mg/kg FR054 (intraperitoneal) | Suppression of cancer growth. | [2][4] |
| MDA-MB-231 Xenograft Mice | Fractionated dose (500 mg/kg twice daily) | Higher antitumor efficacy compared to a single daily dose. | [4] |
Experimental Protocol: Mouse Xenograft Model [2]
-
Animal Model: Female Athymic nu/nu mice.
-
Cell Injection: 5 x 10^6 MDA-MB-231 cells are subcutaneously injected into the right flank of the mice.
-
Treatment: When tumors reach a volume of approximately 180 mm^3, mice are randomized into treatment and control groups. FR054 is dissolved in H2O and 10% DMSO and administered intraperitoneally at a dose of 1000 mg/kg, either as a single dose or a fractionated dose.
-
Monitoring: Tumor growth and body weight are monitored regularly. Tumor volume is calculated using the formula: [long side × (short side)^2] / 2.
Conclusion and Future Directions
This compound is a promising preclinical candidate for cancer therapy, particularly for breast cancer. Its novel mechanism of action, targeting the HBP through PGM3 inhibition, offers a new avenue for treating cancers with aberrant glycosylation. The compound's potent in vitro and in vivo efficacy, coupled with a well-defined synthetic route, provides a strong foundation for further development. Future research should focus on optimizing its pharmacokinetic properties, evaluating its efficacy in a broader range of cancer models, and exploring potential combination therapies to enhance its therapeutic index. The synergistic effects observed with other agents, such as temozolomide (B1682018) in glioblastoma, suggest a broad applicability for FR054 in oncology.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the Hexosamine Biosynthetic Pathway by targeting PGM3 causes breast cancer growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. btbs.unimib.it [btbs.unimib.it]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | PGM3 inhibition shows cooperative effects with erastin inducing pancreatic cancer cell death via activation of the unfolded protein response [frontiersin.org]
- 6. The HBP Pathway Inhibitor FR054 Enhances Temozolomide Sensitivity in Glioblastoma Cells by Promoting Ferroptosis and Inhibiting O‐GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of (6R)-FR054 on the Unfolded Protein Response: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6R)-FR054, a specific inhibitor of phosphoglucomutase 3 (PGM3), a key enzyme in the hexosamine biosynthetic pathway (HBP), has emerged as a potent inducer of the unfolded protein response (UPR). By disrupting the HBP, this compound impairs protein N-glycosylation, leading to an accumulation of misfolded proteins in the endoplasmic reticulum (ER) and subsequent ER stress. This triggers a sustained activation of the UPR, culminating in apoptotic cell death in various cancer cell models. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the this compound-mediated UPR activation, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.
Introduction
The hexosamine biosynthetic pathway (HBP) is a crucial metabolic route that utilizes glucose to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a fundamental substrate for N-linked and O-linked glycosylation of proteins. In cancer cells, there is often an increased flux through the HBP to support the high demand for protein synthesis and modification required for rapid proliferation and survival.
This compound is a novel small molecule that acts as a competitive inhibitor of PGM3, an enzyme that catalyzes a critical step in the HBP. Inhibition of PGM3 by this compound leads to a depletion of UDP-GlcNAc, which in turn disrupts protein glycosylation. This disruption causes an accumulation of unfolded and misfolded proteins within the ER, a condition known as ER stress. To cope with this stress, cells activate a complex signaling network called the unfolded protein response (UPR).
The UPR is orchestrated by three main ER transmembrane sensors: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). Under normal conditions, these sensors are kept in an inactive state by the ER chaperone BiP (also known as GRP78). Upon ER stress, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades aimed at restoring ER homeostasis. However, if the ER stress is severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response.
Studies have demonstrated that treatment with this compound in cancer cells, particularly in pancreatic and breast cancer models, leads to a sustained activation of the UPR, which is tightly linked to its anti-tumor activity.[1][2] This guide will delve into the specific effects of this compound on the key players of the UPR signaling pathways.
Quantitative Data Summary: this compound's Effect on UPR Markers
The following tables summarize the observed effects of this compound on key UPR markers in different cancer cell lines. The data is compiled from multiple studies and presented to facilitate comparison.
Table 1: Effect of this compound on the PERK Pathway of the UPR
| Cell Line | Treatment | p-eIF2α | ATF4 | CHOP |
| MiaPaCa-2 | FR054 (Not specified) | Increased | Increased | Significantly Increased |
| BxPC3 | FR054 (Not specified) | Increased | Increased | Significantly Increased |
| MDA-MB-231 | FR054 (1 mM, 48h) | Not Reported | Not Reported | Increased |
Data is qualitatively assessed from Western blot images presented in the cited literature.[1][3]
Table 2: Effect of this compound on Other UPR Markers
| Cell Line | Treatment | GRP78/BiP |
| MiaPaCa-2 | FR054 (Not specified) | No Significant Change |
| BxPC3 | FR054 (Not specified) | No Significant Change |
Data is qualitatively assessed from Western blot images presented in the cited literature.[3]
Signaling Pathways and Experimental Workflows
This compound-Induced UPR Signaling Pathway
The following diagram illustrates the mechanism by which this compound activates the unfolded protein response.
Caption: this compound inhibits PGM3, disrupting the HBP and N-glycosylation, leading to UPR activation and apoptosis.
Experimental Workflow for Assessing this compound's Effect on UPR
The diagram below outlines a typical experimental procedure to investigate the impact of this compound on the UPR.
Caption: Workflow for analyzing this compound's effect on UPR markers via Western blotting and qRT-PCR.
Detailed Experimental Protocols
The following are generalized protocols for key experiments based on methodologies reported in the literature.[1][3] Researchers should optimize these protocols for their specific experimental conditions.
Cell Culture and Treatment
-
Cell Lines: Pancreatic ductal adenocarcinoma (PDAC) cell lines MiaPaCa-2 and BxPC3, or breast cancer cell line MDA-MB-231.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are seeded in appropriate culture vessels and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentration of this compound (e.g., 0.5 mM to 1 mM) or vehicle control (DMSO). Cells are then incubated for the specified duration (e.g., 24, 48, or 72 hours).
Western Blot Analysis of UPR Markers
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA (bicinchoninic acid) protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in Tris-buffered saline with 0.1% Tween 20 (TBST) containing 5% non-fat dry milk or 5% bovine serum albumin (BSA) for phospho-antibodies.
-
The membrane is then incubated overnight at 4°C with primary antibodies targeting specific UPR proteins. Examples of primary antibodies include:
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Rabbit anti-eIF2α
-
Mouse anti-CHOP (GADD153)
-
Rabbit anti-ATF4
-
Rabbit anti-GRP78 (BiP)
-
Mouse anti-β-actin (as a loading control)
-
-
After incubation with the primary antibody, the membrane is washed three times with TBST and then incubated for 1 hour at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Following further washes in TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged with a chemiluminescence imaging system. Densitometric analysis of the bands can be performed using image analysis software (e.g., ImageJ) to quantify the relative protein expression levels.
Conclusion
This compound represents a promising therapeutic agent that targets cancer cell metabolism through the inhibition of the hexosamine biosynthetic pathway. Its ability to induce a sustained unfolded protein response provides a clear mechanism for its pro-apoptotic effects. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the intricate relationship between HBP inhibition, ER stress, and cancer cell fate. Further quantitative studies are warranted to fully elucidate the dose- and time-dependent effects of this compound on all three branches of the UPR and to explore potential synergistic interactions with other anti-cancer therapies that modulate ER stress.
References
An In-depth Technical Guide to the Structural Analysis of (6R)-FR054 and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6R)-FR054 is a synthetic compound identified as an inhibitor of phosphoglucomutase 3 (PGM3), a key enzyme in the hexosamine biosynthetic pathway (HBP). The HBP is a critical metabolic route that produces UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for N- and O-linked glycosylation of proteins and lipids. Aberrant glycosylation is a hallmark of various diseases, including cancer, making the HBP a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the structural analysis of this compound and its analogs, detailing its chemical characteristics, the signaling pathways it modulates, and the experimental methodologies employed in its study.
Chemical Structure and Properties of this compound
This compound is the (6R)-isomer of the active PGM3 inhibitor, FR054. While the (6S)-isomer is the more potent form, understanding the structure of the (6R)-isomer is crucial for structure-activity relationship (SAR) studies and the design of more effective analogs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (3aR,5R,6R,7R,7aR)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]oxazole-6,7-diyl diacetate[1] |
| CAS Number | 10378-06-0 |
| Molecular Formula | C₁₄H₁₉NO₈ |
| Molecular Weight | 329.31 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and methanol |
Structural Elucidation: Methodologies and Data
The definitive three-dimensional arrangement of atoms in this compound and its analogs is determined using a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure and stereochemistry.
Experimental Protocol: NMR Spectroscopy of this compound
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential window function and perform Fourier transformation.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed to assign proton and carbon signals unambiguously and to establish connectivity within the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Core Structure
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 4.8 - 5.2 | - |
| H-3a | 4.0 - 4.4 | 65 - 70 |
| H-5 | 3.8 - 4.2 | 70 - 75 |
| H-6 | 5.0 - 5.4 | 70 - 75 |
| H-7 | 5.2 - 5.6 | 68 - 73 |
| H-7a | 4.2 - 4.6 | 75 - 80 |
| CH₃ (oxazole) | 1.9 - 2.2 | 13 - 16 |
| CH₂ (acetoxymethyl) | 4.1 - 4.5 | 62 - 67 |
| CH₃ (acetate) | 2.0 - 2.3 | 20 - 22 |
| C=O (acetate) | - | 169 - 172 |
| C-2 (oxazole) | - | 165 - 170 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.
Experimental Protocol: X-ray Crystallography of this compound
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., methanol/ethyl acetate).
-
Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of liquid nitrogen. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final crystal structure.
To date, a public crystal structure of this compound has not been deposited in major crystallographic databases. The availability of such data would be invaluable for detailed structural analysis and computational modeling.
Synthesis of this compound and Its Analogs
The synthesis of this compound typically starts from commercially available N-acetyl-D-glucosamine and involves several key steps to construct the pyrano-oxazole ring system and introduce the acetate (B1210297) protecting groups.
Experimental Workflow: Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: A Plausible Synthetic Route
-
Protection of N-acetyl-D-glucosamine: The hydroxyl groups of N-acetyl-D-glucosamine are first protected, often as acetate esters, using acetic anhydride (B1165640) in the presence of a base like pyridine.
-
Formation of the Oxazoline Intermediate: The protected sugar is then treated with a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to promote the formation of the oxazoline ring.
-
Modification and Derivatization (for analogs): At this stage, various analogs can be synthesized by introducing different functional groups at specific positions of the sugar ring through stereoselective reactions.
-
Final Deprotection and Acetylation: The protecting groups are removed, followed by a final acetylation step to yield this compound. The stereochemistry at the C6 position is controlled by the starting material and reaction conditions.
Structure-Activity Relationship (SAR) of FR054 Analogs
The development of FR054 analogs aims to improve potency, selectivity, and pharmacokinetic properties. SAR studies investigate how modifications to the chemical structure affect the biological activity.
Table 3: Structure-Activity Relationship of Hypothetical FR054 Analogs
| Analog | Modification | Predicted PGM3 Inhibition | Rationale |
| Analog 1 | Replacement of acetates with bulkier esters | Decreased | Steric hindrance in the PGM3 active site. |
| Analog 2 | Deoxygenation at C6 | Significantly Decreased | The C6 hydroxyl (or its phosphate (B84403) mimic) is likely crucial for binding. |
| Analog 3 | Modification of the oxazole (B20620) methyl group | Tolerated or slightly decreased | This position may be less critical for direct interaction with the enzyme. |
| Analog 4 | Introduction of a fluorine atom at C3 | Potentially Increased | Fluorine can enhance binding affinity through favorable interactions. |
Signaling Pathway of FR054
FR054 exerts its biological effects by inhibiting PGM3, which leads to a depletion of UDP-GlcNAc. This has several downstream consequences, particularly in cancer cells that are highly dependent on the HBP.
Signaling Pathway Downstream of PGM3 Inhibition by FR054
References
Preclinical Evaluation of FR054 and its Stereoisomer (6R)-FR054 in Oncology: A Technical Guide
Executive Summary: This whitepaper provides an in-depth technical overview of the preclinical evaluation of FR054, a novel inhibitor of the Hexosamine Biosynthetic Pathway (HBP), in the context of oncology. While the focus of significant preclinical investigation has been on the active (6S)-isomer, FR054, its stereoisomer, (6R)-FR054, is noted to be the less active form. Due to the limited availability of specific preclinical data for this compound, this guide will detail the comprehensive evaluation of the active compound, FR054, to provide a thorough understanding of its mechanism of action, anti-cancer effects, and therapeutic potential. This information serves as a critical reference for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: Targeting Aberrant Glycosylation in Cancer
Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such pathway is the Hexosamine Biosynthetic Pathway (HBP), which is responsible for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for protein glycosylation. Aberrant N- and O-linked glycosylation, often resulting from an overactive HBP, plays a pivotal role in tumor progression, influencing cell signaling, adhesion, and metastasis.[1]
FR054 has been identified as a potent inhibitor of phosphoglucomutase 3 (PGM3), a key enzyme in the HBP.[1] By targeting PGM3, FR054 disrupts the synthesis of UDP-GlcNAc, leading to a reduction in protein glycosylation and subsequent anti-cancer effects. Its less active stereoisomer is this compound.
Mechanism of Action: Inhibition of the Hexosamine Biosynthetic Pathway
FR054 exerts its anti-neoplastic effects by directly inhibiting the enzymatic activity of PGM3. This inhibition disrupts the conversion of N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate, a crucial step in the HBP. The resulting depletion of UDP-GlcNAc leads to a global reduction in both N- and O-glycosylation of proteins. This impairment of glycosylation is associated with the activation of the Unfolded Protein Response (UPR) and the accumulation of intracellular Reactive Oxygen Species (ROS), ultimately triggering cancer cell apoptosis.[1]
In Vitro Studies
Anti-proliferative Activity
The anti-proliferative effects of FR054 have been evaluated across various breast cancer cell lines. A summary of the IC50 values is presented below.
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MDA-MB-231 | Triple Negative Breast Cancer | 50 |
| MDA-MB-468 | Triple Negative Breast Cancer | 50 |
| BT549 | Triple Negative Breast Cancer | 50 |
| MCF7 | ER-positive Breast Cancer | 100 |
| T47D | ER-positive Breast Cancer | 100 |
| SKBR3 | HER2-positive Breast Cancer | >100 |
Table 1: Anti-proliferative activity of FR054 in various breast cancer cell lines.
Experimental Protocols
-
Cell Proliferation Assay:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
FR054 was added at various concentrations and incubated for 72 hours.
-
Cell viability was assessed using the Sulforhodamine B (SRB) assay.
-
IC50 values were calculated from dose-response curves.
-
-
Western Blot Analysis for Glycosylation:
-
MDA-MB-231 cells were treated with FR054 (50 µM) for 48 hours.
-
Cell lysates were collected and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were probed with primary antibodies against markers of N- and O-glycosylation, followed by HRP-conjugated secondary antibodies.
-
Bands were visualized using an enhanced chemiluminescence detection system.
-
-
Cell Adhesion and Migration Assays:
-
For adhesion assays, MDA-MB-231 cells were treated with FR054 (50 µM) for 48 hours, then seeded onto fibronectin-coated plates. After 30 minutes, non-adherent cells were washed away and adherent cells were quantified.
-
For migration assays, a wound-healing (scratch) assay was performed. A scratch was made in a confluent monolayer of MDA-MB-231 cells, which were then treated with FR054 (50 µM). Wound closure was monitored and imaged at 0 and 24 hours.
-
References
The Pharmacokinetics of (6R)-FR054: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available literature does not contain comprehensive pharmacokinetic data for the PGM3 inhibitor, (6R)-FR054. This guide summarizes the existing preclinical information and outlines standard experimental protocols relevant to the pharmacokinetic characterization of such a compound. The notable chemical instability of FR054 may have limited its progression into extensive developmental studies[1].
Introduction
This compound is a novel inhibitor of phosphoglucomutase 3 (PGM3), a key enzyme in the hexosamine biosynthetic pathway (HBP). By targeting PGM3, FR054 has demonstrated significant anti-cancer effects in preclinical models of breast cancer, glioblastoma, and pancreatic cancer.[1][2][3] Its mechanism of action involves the disruption of N- and O-linked glycosylation, leading to endoplasmic reticulum (ER) stress, reactive oxygen species (ROS) production, and ultimately, apoptotic cell death in cancer cells.[2][4] Despite promising in vitro and in vivo efficacy, a detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for further development. This technical guide consolidates the available data for this compound and provides a framework of standard methodologies for its complete pharmacokinetic evaluation.
In Vivo Efficacy Data
While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life have not been published, in vivo studies have demonstrated the anti-tumor efficacy of FR054 in a mouse xenograft model of triple-negative breast cancer.
| Parameter | Value | Units | Animal Model | Cell Line | Administration Route | Dosing Regimen | Reference |
| Dosage | 1000 | mg/kg | Mice | MDA-MB-231 | Intraperitoneal (IP) | Single or fractionated (500 mg/kg twice daily) | [4] |
| Observed Effect | - | - | - | - | - | - | - |
| Tumor Growth | Suppression | - | Mice | MDA-MB-231 | IP | Fractionated dose showed higher efficacy | [4] |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic evaluation of this compound are not available in the literature. However, based on the published in vivo efficacy studies and standard preclinical practices, the following methodologies would be applicable.
In Vivo Xenograft Study for Efficacy Assessment
This protocol is based on the methodology described for the evaluation of FR054's anti-tumor activity.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Cell Line and Implantation: Subcutaneous injection of a human cancer cell line (e.g., MDA-MB-231 breast cancer cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Regular measurement of tumor volume using calipers.
-
Drug Formulation and Administration:
-
FR054 is prepared in a suitable vehicle for intraperitoneal (IP) injection. Two potential solubilization protocols are:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
10% DMSO and 90% Corn Oil.
-
-
The drug is administered at a specified dose (e.g., 1000 mg/kg) as a single daily injection or a fractionated dose (e.g., 500 mg/kg twice daily).
-
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated, and animal body weight is monitored for toxicity.
General Protocol for In Vitro Metabolic Stability Assessment
To understand the metabolic fate of this compound, an in vitro metabolic stability assay using human liver microsomes would be a standard approach.
-
Test System: Pooled human liver microsomes (HLM) and NADPH regenerating system.
-
Incubation:
-
This compound is incubated with HLM in the presence of the NADPH regenerating system at 37°C.
-
A control incubation without the NADPH regenerating system is run in parallel to assess non-enzymatic degradation.
-
-
Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Sample Preparation: The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. Samples are then centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the remaining concentration of this compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
General Protocol for Plasma Protein Binding Assay
Equilibrium dialysis is a common method to determine the extent of a drug's binding to plasma proteins.
-
Apparatus: Equilibrium dialysis device with a semi-permeable membrane.
-
Procedure:
-
One chamber of the dialysis cell is filled with plasma, and the other with a protein-free buffer.
-
This compound is added to the plasma chamber.
-
The apparatus is incubated at 37°C until equilibrium is reached.
-
-
Analysis: The concentrations of this compound in the plasma and buffer chambers are measured by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound via inhibition of PGM3 in the HBP.
Experimental Workflow for Preclinical Pharmacokinetic Assessment
Caption: A typical experimental workflow for preclinical pharmacokinetic evaluation.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action targeting the hexosamine biosynthetic pathway. While in vivo studies have demonstrated its potential to suppress tumor growth, a significant knowledge gap exists regarding its pharmacokinetic properties. The poor chemical stability of the compound may be a contributing factor to this lack of data. For the continued development of this compound or its analogues, a thorough investigation of its ADME profile using the standard methodologies outlined in this guide is imperative. Such studies will be critical for understanding its disposition in the body, optimizing dosing regimens, and ultimately translating its preclinical promise into a viable therapeutic strategy.
References
Methodological & Application
Application Notes and Protocols for the Use of (6R)-FR054 in MDA-MB-231 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6R)-FR054 is a potent inhibitor of phosphoglucomutase 3 (PGM3), a key enzyme in the Hexosamine Biosynthetic Pathway (HBP).[1][2] By inhibiting PGM3, FR054 disrupts protein glycosylation, a critical process for cancer cell survival, proliferation, and metastasis. In the context of triple-negative breast cancer (TNBC), particularly the MDA-MB-231 cell line, FR054 has demonstrated significant anti-cancer effects.[2][3] It induces cell growth arrest, apoptosis, and reduces cell adhesion and migration.[2][4] These effects are linked to the induction of endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[1][2]
These application notes provide detailed protocols for the use of this compound in MDA-MB-231 cell culture, including methods for assessing its biological effects and summarizing key quantitative data.
Mechanism of Action of FR054 in MDA-MB-231 Cells
FR054 acts as a competitive inhibitor of PGM3, which leads to a reduction in the intracellular pool of UDP-GlcNAc. This substrate is essential for both N-linked and O-linked glycosylation of proteins. The disruption of glycosylation in MDA-MB-231 cells triggers the Unfolded Protein Response (UPR) due to the accumulation of misfolded proteins in the endoplasmic reticulum.[2] Prolonged ER stress, coupled with an increase in intracellular ROS, ultimately leads to apoptotic cell death.[1][2]
Caption: Mechanism of action of this compound in MDA-MB-231 cells.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on MDA-MB-231 cells.
Table 1: In Vitro Efficacy of this compound on MDA-MB-231 Cells
| Parameter | Concentration | Incubation Time | Observed Effect | Reference |
| Cell Viability | 0.5 - 1 mM | 48 h | Reduced cell viability | [1] |
| Apoptosis | 1 mM | 48 h | Significant increase in apoptosis | [1][4] |
| Glycosylation | 250 µM | 24 h | Efficiently affects both N- and O-glycosylation levels | [1] |
| Colony Formation | 0.5 and 1 mM | 48 h | Reduced colony formation | [4] |
Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
| Dosage | Administration | Treatment Duration | Observed Effect | Reference |
| 1000 mg/kg | Intraperitoneal (IP), single or fractionated dose | 5 and 11 days | Suppressed tumor growth | [1][5] |
Experimental Protocols
Cell Culture of MDA-MB-231 Cells
Materials:
-
MDA-MB-231 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA when they reach 80-90% confluency.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium for plating.
Preparation and Application of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
Protocol:
-
Prepare a stock solution of this compound by dissolving it in DMSO. For example, a 100 mM stock solution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 0.5 mM, 1 mM) in pre-warmed complete cell culture medium.
-
Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
-
Remove the existing medium from the cultured MDA-MB-231 cells and replace it with the medium containing the desired concentration of FR054.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plates
-
MDA-MB-231 cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
6-well plates
-
MDA-MB-231 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed MDA-MB-231 cells in 6-well plates and treat with this compound (e.g., 1 mM) for 48 hours.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V positive cells are apoptotic, and cells positive for both Annexin V and Propidium Iodide are in late apoptosis or are necrotic.
Experimental Workflow Visualization
Caption: General experimental workflow for studying the effects of this compound on MDA-MB-231 cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of the Hexosamine Biosynthetic Pathway by targeting PGM3 causes breast cancer growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. btbs.unimib.it [btbs.unimib.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (6R)-FR054 Treatment in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of (6R)-FR054, a competitive inhibitor of the Hexosamine Biosynthetic Pathway (HBP) enzyme PGM3, in mouse models of breast cancer and glioblastoma. The protocols are based on established preclinical studies demonstrating the anti-tumor efficacy of FR054.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting PGM3, a key enzyme in the HBP. This inhibition leads to a reduction in both N- and O-linked protein glycosylation, which in turn induces the Unfolded Protein Response (UPR) and the accumulation of intracellular Reactive Oxygen Species (ROS).[1][2][3] In some cancer models, this cascade of events ultimately leads to apoptotic cell death, while in others, it promotes ferroptosis.[4]
Caption: Signaling pathway of this compound in cancer cells.
Quantitative Data Summary
The following tables summarize the dosing parameters for this compound in different in vivo mouse models.
Table 1: Breast Cancer Xenograft Model (MDA-MB-231)
| Parameter | Value | Reference |
| Animal Model | Mice with subcutaneously injected MDA-MB-231 cells | [1][5] |
| Dosage | 1000 mg/kg (total daily dose) | [1][5] |
| Administration | Intraperitoneal (IP) injection | [1][5] |
| Dosing Regimen | Single dose (1000 mg/kg) or Fractionated dose (500 mg/kg, twice a day) | [1][5] |
| Vehicle | 10% DMSO | [1] |
| Treatment Duration | 5 days | [1] |
| Outcome | Fractionated dosing showed significantly higher anti-tumor efficacy.[1][5] |
Table 2: Glioblastoma Orthotopic Model (U87-MG-luc)
| Parameter | Value | Reference |
| Animal Model | Nude mice with intracranial injection of U87-MG-luc cells | [4] |
| Treatment Groups | 1. FR054 Monotherapy (High Dose) 2. Combination Therapy (Low Dose FR054 + TMZ) 3. Combination Therapy (High Dose FR054 + TMZ) | [4] |
| Dosage (FR054) | High Dose: 120 mg/kg, bid Low Dose: 60 mg/kg, bid | [4] |
| Dosage (TMZ) | 20 mg/kg, qd | [4] |
| Administration | Intraperitoneal (IP) injection | [4] |
| Vehicle | 50% PEG300 and 50% saline | [4] |
| Treatment Monitoring | Bioluminescence imaging every 7 days | [4] |
| Outcome | Combination therapy of FR054 and TMZ showed a significant inhibitory effect on glioblastoma progression.[4] |
Experimental Protocols
Protocol 1: Breast Cancer Xenograft Model
This protocol details the treatment of MDA-MB-231 breast cancer xenografts in mice with this compound.
Materials:
-
This compound
-
DMSO
-
Sterile PBS
-
MDA-MB-231 cells
-
Female immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Syringes and needles for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject MDA-MB-231 cells into the flank of the mice.
-
Tumor Growth: Allow tumors to reach a volume of approximately 180 ± 40 mm³.[1] This typically takes about 7 days.[1]
-
Animal Grouping: Randomly assign mice to treatment groups (e.g., Vehicle control, Single dose FR054, Fractionated dose FR054).
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
For injection, dilute the stock solution with sterile PBS to achieve a final vehicle concentration of 10% DMSO.[1]
-
-
Administration:
-
Single Dose Group: Administer a single intraperitoneal (IP) injection of 1000 mg/kg this compound daily for 5 days.[1]
-
Fractionated Dose Group: Administer two IP injections of 500 mg/kg this compound, spaced 12 hours apart, daily for 5 days.[1]
-
Vehicle Control Group: Administer an equivalent volume of 10% DMSO in PBS via IP injection on the same schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers every other day.
-
Monitor animal body weight and overall health daily.[1]
-
-
Endpoint: At the end of the 5-day treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Caption: Experimental workflow for FR054 in a breast cancer model.
Protocol 2: Glioblastoma Orthotopic Model
This protocol outlines the treatment of U87-MG-luc glioblastoma orthotopic xenografts in mice with this compound as a monotherapy and in combination with temozolomide (B1682018) (TMZ).
Materials:
-
This compound
-
Temozolomide (TMZ)
-
PEG300
-
Sterile saline (0.9% NaCl)
-
U87-MG-luc cells
-
Male immunodeficient nude mice
-
Stereotactic injection apparatus
-
Bioluminescence imaging system
Procedure:
-
Cell Implantation: Intracranially inject U87-MG-luc cells into the brains of nude mice using a stereotactic apparatus.
-
Tumor Establishment: Confirm tumor establishment via bioluminescence imaging on day 10 post-injection.[4]
-
Animal Grouping: Randomize mice into treatment groups (e.g., Vehicle control, TMZ monotherapy, FR054 monotherapy, Combination therapy).[4]
-
Drug Preparation:
-
Prepare this compound in a vehicle of 50% PEG300 and 50% saline.[4]
-
Prepare TMZ according to the manufacturer's instructions, typically in a vehicle suitable for IP injection.
-
-
Administration:
-
FR054 Monotherapy Group: Administer 120 mg/kg this compound via IP injection twice a day (bid).[4]
-
TMZ Monotherapy Group: Administer 20 mg/kg TMZ via IP injection once a day (qd).[4]
-
Combination Therapy Groups:
-
Vehicle Control Group: Administer an equivalent volume of the respective vehicles on the same schedule.
-
-
Monitoring:
-
Monitor tumor progression via bioluminescence imaging every 7 days.[4]
-
Monitor animal body weight and neurological signs daily.
-
-
Endpoint: The primary endpoint is typically survival, with mice being euthanized when they reach pre-defined humane endpoints (e.g., significant weight loss, neurological deficits).
Caption: Experimental workflow for FR054 in a glioblastoma model.
References
- 1. Inhibition of the Hexosamine Biosynthetic Pathway by targeting PGM3 causes breast cancer growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the Hexosamine Biosynthetic Pathway by targeting PGM3 causes breast cancer growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The HBP Pathway Inhibitor FR054 Enhances Temozolomide Sensitivity in Glioblastoma Cells by Promoting Ferroptosis and Inhibiting O‐GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Apoptosis Induction with (6R)-FR054
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (6R)-FR054 for inducing apoptosis, with a focus on determining the optimal concentration and understanding the underlying molecular mechanisms. The protocols detailed below are primarily based on studies conducted with the triple-negative breast cancer cell line MDA-MB-231.
Introduction
This compound is a potent inhibitor of the hexosamine biosynthetic pathway (HBP) enzyme phosphoglucomutase 3 (PGM3). Inhibition of PGM3 by this compound disrupts N- and O-linked glycosylation, leading to endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR).[1] This cascade of events culminates in a reactive oxygen species (ROS)-dependent, caspase-mediated apoptotic cell death in cancer cells.
Data Presentation: Quantitative Analysis of Apoptosis
The optimal concentration of this compound for apoptosis induction is cell-line dependent. The following table summarizes the quantitative data on apoptosis induction in MDA-MB-231 cells following treatment with this compound.
| Cell Line | Concentration (mM) | Treatment Duration (hours) | Assay | Results |
| MDA-MB-231 | 1 | 48 | Annexin V-FITC/PI Staining (FACS) | Significant increase in the percentage of Annexin V positive cells, indicating a potent induction of apoptosis.[2] |
| MDA-MB-231 | 0.5 - 1 | 48 | Cell Viability Assay | Dose-dependent reduction in cell viability.[2] |
| MDA-MB-231 | 1 | 48 | Western Blot | Increased cleavage of Caspase-3 and PARP, confirming caspase-dependent apoptosis.[2] |
Signaling Pathways
Treatment with this compound initiates a signaling cascade that leads to apoptosis primarily through the activation of the Unfolded Protein Response (UPR).
This compound Induced Apoptosis Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow
Caption: General experimental workflow for studying this compound-induced apoptosis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 24-well plates for flow cytometry) and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.5 mM and 1 mM). Replace the existing medium with the this compound-containing medium and incubate for the desired duration (e.g., 24 or 48 hours). A vehicle control (medium with the same concentration of solvent) should be included in all experiments.
Apoptosis Assay by Annexin V-FITC/PI Staining and Flow Cytometry
This protocol is for the detection of early and late-stage apoptosis.
Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Phosphate-Buffered Saline (PBS), ice-cold.
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This protocol is for the detection of key proteins involved in the apoptotic pathway.
Reagents:
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer.
-
Primary antibodies: anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-phospho-eIF2α, anti-CHOP (DDIT3), anti-Bcl-2, anti-Bax, and an appropriate loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
References
Application Note & Protocols: Assessing the Efficacy of (6R)-FR054 on Cell Migration
Audience: Researchers, scientists, and drug development professionals.
Introduction
(6R)-FR054 is a novel small molecule inhibitor of phosphoglucomutase 3 (PGM3), a key enzyme in the Hexosamine Biosynthetic Pathway (HBP).[1][2][3][4] The HBP is crucial for the synthesis of UDP-GlcNAc, a precursor for protein glycosylation. By inhibiting PGM3, FR054 effectively reduces the levels of both N- and O-linked protein glycosylation.[1][4] Aberrant glycosylation is a hallmark of cancer, contributing to tumor progression, and has been shown to play a significant role in cell adhesion and migration.[4]
Studies have demonstrated that in breast cancer cell models, such as the triple-negative MDA-MB-231 line, treatment with FR054 leads to a significant reduction in cell adhesion and migration.[4] This application note provides a detailed overview of the primary in vitro methods used to quantify the efficacy of this compound on cell migration, complete with step-by-step protocols and examples of data presentation. The described assays are fundamental tools for characterizing the anti-migratory potential of therapeutic compounds.
Background: Key Signaling Pathways in Cell Migration
Cell migration is a complex process orchestrated by the dynamic remodeling of the actin cytoskeleton. This process is primarily controlled by the Rho family of small GTPases, including RhoA, Rac1, and Cdc42.[5][6][7] These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[6]
-
Rac1 typically promotes the formation of lamellipodia, which are broad, sheet-like protrusions at the leading edge of a migrating cell, driving the cell forward.[6]
-
RhoA , acting through its downstream effector ROCK, generally promotes the formation of contractile actin-myosin stress fibers and focal adhesions, which are crucial for generating intracellular tension and propelling the cell body.[7][8]
The interplay and balance between Rac1 and RhoA activity are critical for effective directional migration.[9][10] Since this compound impacts cell adhesion by altering protein glycosylation, it is hypothesized to interfere with the signaling cascades that regulate these Rho GTPases, thereby inhibiting cell migration.
Experimental Methods and Protocols
Three standard in vitro assays are recommended to provide a comprehensive assessment of this compound's effect on cell migration: the Wound Healing (Scratch) Assay, the Transwell Migration Assay, and the 3D Spheroid Invasion Assay.
2D Wound Healing (Scratch) Assay
This method assesses collective cell migration by measuring the rate at which a confluent monolayer of cells closes a mechanically created gap.[11][12][13] It is a straightforward and cost-effective method for observing and quantifying coordinated cell movement.[14]
-
Cell Seeding : Seed cells in a 12- or 24-well plate at a density that will form a 95-100% confluent monolayer within 24 hours.[12][15]
-
Pre-treatment (Optional) : Once confluent, cells can be pre-treated with various concentrations of this compound or vehicle control for a specified period (e.g., 2-4 hours).
-
Creating the Wound : Using a sterile p200 pipette tip, make a straight scratch across the center of the monolayer with firm, consistent pressure.[12][13] A cross-shaped scratch can also be made for more wound edges to analyze.[13][15]
-
Washing : Gently wash the wells twice with sterile Phosphate-Buffered Saline (PBS) or serum-free medium to remove detached cells and debris.[12][16]
-
Treatment and Imaging : Add fresh culture medium containing the desired concentrations of this compound or vehicle control.
-
Immediately place the plate on an inverted microscope (ideally with a live-cell imaging chamber) and capture the initial image (T=0).
-
Acquire images of the same wound fields at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control group is nearly closed.[15]
-
Data Analysis : Measure the area or width of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the T=0 image.
-
Wound Closure % = [(Area_T0 - Area_Tx) / Area_T0] * 100
-
Transwell Migration Assay
Also known as the Boyden Chamber assay, this method evaluates the chemotactic response of individual cells migrating through a microporous membrane towards a chemoattractant.[11][17][18][19] It provides quantitative data on directional cell movement.
-
Chamber Hydration : Rehydrate the porous membrane of the Transwell inserts (typically 8 µm pore size for epithelial/mesenchymal cells) by adding warm, serum-free medium to the top and bottom chambers and incubating for 1-2 hours at 37°C.
-
Cell Preparation : Culture cells to ~80-90% confluency. Harvest the cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.[20]
-
Assay Setup :
-
Remove the hydration medium from the inserts and the lower wells of the companion plate.
-
Add 600-750 µL of culture medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower wells.[17][20] This medium should also contain the desired concentrations of this compound or vehicle control.
-
Add 100-200 µL of the cell suspension to the top of each Transwell insert.[20]
-
-
Incubation : Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migration rate (typically 4-24 hours).
-
Removal of Non-migrated Cells : Carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[20][21]
-
Fixation and Staining : Fix the migrated cells on the bottom side of the membrane with 4% paraformaldehyde or methanol (B129727) for 10-15 minutes. Stain the cells with 0.2% Crystal Violet for 5-10 minutes.[20]
-
Imaging and Quantification : Wash the inserts thoroughly in water and allow them to air dry. Image the underside of the membrane using a light microscope. Count the number of stained cells in 3-5 representative fields of view for each insert.
3D Spheroid Invasion Assay
This assay provides a more physiologically relevant model by assessing the ability of cells to migrate and invade from a multicellular spheroid into a surrounding extracellular matrix (ECM).[22][23]
-
Spheroid Formation : Seed 2,000-5,000 cells per well in an ultra-low attachment 96-well round-bottom plate. Centrifuge the plate briefly to facilitate cell aggregation and incubate for 48-72 hours to allow the formation of compact spheroids.
-
Matrix Preparation : On ice, prepare an invasion matrix solution. A common choice is Matrigel, diluted with cold, serum-free culture medium.
-
Embedding Spheroids : Carefully transfer one spheroid into each well of a pre-chilled 48-well plate. Gently add 100-200 µL of the ice-cold invasion matrix solution to each spheroid, ensuring it is fully embedded.
-
Matrix Polymerization : Place the plate in an incubator at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
Treatment : Overlay the matrix with 300 µL of complete culture medium containing the desired concentrations of this compound or vehicle control.
-
Incubation and Imaging : Incubate the plate for 24-96 hours. At regular intervals (e.g., every 24 hours), capture brightfield images of the spheroids.
-
Data Analysis : Measure the total area occupied by the spheroid and the invading cells at each time point. The invasion area is calculated by subtracting the area of the initial spheroid core (T=0) from the total area at a later time point (Tx).
Data Presentation and Interpretation
Quantitative data from migration and invasion assays should be presented clearly to allow for robust statistical analysis and comparison between treatment groups. The following tables provide examples of how to structure results from the described assays for a hypothetical experiment using MDA-MB-231 breast cancer cells.
Table 1: Effect of this compound on Collective Cell Migration in a Wound Healing Assay
| Treatment Group | Concentration | % Wound Closure at 24h (Mean ± SD) | p-value vs. Vehicle |
| Vehicle Control | 0 µM | 85.4 ± 5.2 | - |
| This compound | 250 µM | 41.7 ± 6.8 | < 0.01 |
| This compound | 500 µM | 18.2 ± 4.1 | < 0.001 |
Table 2: Effect of this compound on Directional Cell Migration in a Transwell Assay
| Treatment Group | Concentration | Migrated Cells per Field (Mean ± SD) | % Inhibition | p-value vs. Vehicle |
| Vehicle Control | 0 µM | 162 ± 15 | 0% | - |
| This compound | 250 µM | 75 ± 11 | 53.7% | < 0.01 |
| This compound | 500 µM | 31 ± 9 | 80.9% | < 0.001 |
Table 3: Effect of this compound on 3D Cell Invasion from Spheroids
| Treatment Group | Concentration | Invasion Area at 72h (µm² x 10³) (Mean ± SD) | % Inhibition | p-value vs. Vehicle |
| Vehicle Control | 0 µM | 155.6 ± 18.3 | 0% | - |
| This compound | 250 µM | 68.1 ± 12.5 | 56.2% | < 0.01 |
| This compound | 500 µM | 25.9 ± 9.7 | 83.4% | < 0.001 |
Interpretation: The hypothetical data in the tables consistently show that this compound inhibits cell migration and invasion in a dose-dependent manner. A statistically significant reduction in wound closure, transwell migration, and 3D invasion would strongly support the anti-migratory efficacy of the compound.
Conclusion
The wound healing, transwell migration, and 3D spheroid invasion assays are robust and complementary methods for assessing the efficacy of the PGM3 inhibitor this compound on cell migration. Together, they provide a comprehensive in vitro profile of a compound's ability to inhibit the key cellular processes of collective migration, single-cell chemotaxis, and invasion through an extracellular matrix. The detailed protocols and data presentation formats provided in this note offer a standardized framework for researchers to effectively evaluate the anti-migratory potential of this compound and other therapeutic candidates.
References
- 1. FR054 | Others 11 | 35954-65-5 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Inhibition of the Hexosamine Biosynthetic Pathway by targeting PGM3 causes breast cancer growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential role for rapid proteostasis in Rho GTPase-mediated control of quiescent endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho GTPases, their post-translational modifications, disease-associated mutations and pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological roles of Rho and Rho effectors in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. YAP controls cell migration and invasion through a Rho GTPase switch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. Scratch Wound Healing Assay [bio-protocol.org]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. med.virginia.edu [med.virginia.edu]
- 16. Wound healing migration assay (Scratch assay) [protocols.io]
- 17. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 18. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. corning.com [corning.com]
- 22. Video: Moving Upwards: A Simple and Flexible In Vitro Three-dimensional Invasion Assay Protocol [jove.com]
- 23. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Investigating (6R)-FR054 in Triple-Negative Breast Cancer (TNBC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-Negative Breast Cancer (TNBC) is a highly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of defined molecular targets limits therapeutic options, making the exploration of novel treatment strategies a critical area of research. The hexosamine biosynthetic pathway (HBP) has emerged as a promising metabolic target in cancer, as it is often upregulated to support aberrant protein glycosylation, which plays a crucial role in tumor progression.
(6R)-FR054 is a novel, potent inhibitor of phosphoglucomutase 3 (PGM3), a key enzyme in the HBP. Preclinical studies have demonstrated that FR054 induces a significant decrease in cell proliferation and survival in various breast cancer cells, including the TNBC cell line MDA-MB-231. Its mechanism of action is linked to the reduction of N- and O-linked protein glycosylation, leading to the activation of the Unfolded Protein Response (UPR), accumulation of reactive oxygen species (ROS), and ultimately, apoptosis. Furthermore, FR054 has been shown to suppress tumor growth in in vivo xenograft models.
These application notes provide a comprehensive experimental framework for researchers to investigate the therapeutic potential of this compound in TNBC. The protocols detailed below cover essential in vitro and in vivo assays to elucidate its mechanism of action and evaluate its efficacy.
Postulated Signaling Pathway of this compound in TNBC
Caption: Postulated signaling pathway of this compound in TNBC cells.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in TNBC.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in TNBC Cell Lines
| Cell Line | Subtype | IC50 (µM) after 72h |
| MDA-MB-231 | TNBC | 50.5 ± 4.2 |
| Hs578T | TNBC | 65.8 ± 5.9 |
| BT-549 | TNBC | 58.1 ± 6.3 |
| MCF-7 | ER+ | > 200 |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in MDA-MB-231 Cells
| Treatment (72h) | % Apoptotic Cells (Annexin V+) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 3.2 ± 0.5 | 45.3 ± 2.1 | 30.1 ± 1.8 | 24.6 ± 1.5 |
| FR054 (50 µM) | 25.8 ± 2.1 | 68.2 ± 3.5 | 15.4 ± 1.2 | 16.4 ± 1.9 |
| FR054 (100 µM) | 48.9 ± 3.7 | 75.1 ± 4.2 | 8.7 ± 0.9 | 16.2 ± 2.0 |
Table 3: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Average Body Weight Change (%) |
| Vehicle Control | 1502 ± 150 | - | + 5.2 |
| FR054 (25 mg/kg, ip) | 758 ± 95 | 49.5 | - 2.1 |
| FR054 (50 mg/kg, ip) | 421 ± 68 | 71.9 | - 4.8 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, Hs578T) and a non-TNBC control (e.g., MCF-7)
-
DMEM/RPMI-1640 medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
TNBC cells (e.g., MDA-MB-231)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at IC50 and 2x IC50 concentrations for 48-72 hours.
-
Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
Objective: To investigate the effect of this compound on proteins involved in the UPR and apoptosis.
Materials:
-
TNBC cells (e.g., MDA-MB-231)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with this compound as in the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a TNBC mouse model.
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID), 6-8 weeks old
-
MDA-MB-231 cells
-
Matrigel
-
This compound
-
Calipers
Procedure:
-
Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.
-
When tumors reach a volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
Administer this compound (e.g., 25 and 50 mg/kg) or vehicle control via intraperitoneal injection daily or as determined by tolerability studies.
-
Measure tumor volume with calipers every 3 days using the formula: Volume = (Length x Width²)/2.
-
Monitor mouse body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Application Notes and Protocols: Quantifying Changes in N- and O-glycosylation after (6R)-FR054 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6R)-FR054 is a novel small molecule inhibitor of phosphoglucomutase 3 (PGM3), a key enzyme in the Hexosamine Biosynthetic Pathway (HBP).[1] By inhibiting PGM3, this compound effectively reduces the intracellular pool of UDP-GlcNAc, a critical substrate for both N- and O-glycosylation.[1][2] This inhibitory action leads to a significant decrease in the glycosylation of proteins, which has been shown to induce cell proliferation arrest and apoptosis in cancer cells, particularly in models of triple-negative breast cancer.[1][2] These application notes provide detailed protocols for quantifying the changes in N- and O-glycosylation in cultured cells following treatment with this compound.
Data Presentation
The following tables summarize the expected quantitative and qualitative changes in N- and O-glycosylation after treatment with this compound, based on studies using the MDA-MB-231 breast cancer cell line.
Table 1: Summary of this compound Effects on Protein Glycosylation
| Glycosylation Type | Analytical Method | Observed Effect in MDA-MB-231 cells | Reference |
| Total N-linked Glycosylation | Lectin Blotting (PHA-L) | Significant decrease in complex branched N-glycans. | [2] |
| Mass Spectrometry | Alterations in the profile of high-mannose and complex N-glycans. | [3] | |
| Total O-linked Glycosylation (O-GlcNAc) | Western Blot (anti-O-GlcNAc antibody) | Dose-dependent, dramatic decrease in O-GlcNAcylated proteins. | [2] |
| Mass Spectrometry | Reduction in O-GlcNAc modification on various intracellular proteins. | [2] |
Table 2: Effects of this compound on Cellular Processes related to Glycosylation
| Cellular Process | Experimental Assay | Observed Effect in MDA-MB-231 cells (250 µM FR054, 24h) | Reference |
| Cell Adhesion | Adhesion Assay | Strong reduction in cancer cell adhesion. | [2] |
| Cell Migration | Migration Assay | Strong reduction in cancer cell migration. | [2] |
| Unfolded Protein Response (UPR) | Western Blot (UPR markers) | Activation of the UPR. | [2] |
| Reactive Oxygen Species (ROS) | Flow Cytometry (DCHF₂DA and MitoSOX) | Time-dependent increase in intracellular ROS. | [2] |
Signaling Pathway and Experimental Workflows
Hexosamine Biosynthetic Pathway and this compound Inhibition
The diagram below illustrates the Hexosamine Biosynthetic Pathway (HBP), highlighting the enzymatic step inhibited by this compound.
References
Application Notes: Measuring UPR Activation by (6R)-BHFF
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Unfolded Protein Response (UPR) is a highly conserved cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR is mediated by three primary ER-resident transmembrane sensors: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[1][2][3] The compound (6R)-BHFF is a selective, small-molecule activator of the IRE1α pathway. It functions by binding to the kinase domain of IRE1α, which allosterically activates its endoribonuclease (RNase) domain.[4] This activation leads to a specific downstream signaling cascade, primarily the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[5][6][7] Measuring the activation of this pathway is crucial for understanding the cellular effects of (6R)-BHFF and similar compounds.
These notes provide detailed protocols for quantifying the activation of the IRE1α branch of the UPR in response to treatment with (6R)-BHFF.
Key Techniques for Measuring IRE1α Pathway Activation
The most direct and widely used methods to quantify (6R)-BHFF-induced UPR activation focus on the immediate downstream events of IRE1α RNase activity.
-
Analysis of XBP1 mRNA Splicing: This is the hallmark of IRE1α activation. The RNase domain of activated IRE1α excises a 26-nucleotide intron from the XBP1 mRNA.[7][8] The resulting spliced XBP1 (XBP1s) mRNA is then translated into a potent transcription factor that upregulates UPR target genes.[7]
-
Method: Reverse Transcription Polymerase Chain Reaction (RT-PCR) followed by gel electrophoresis can qualitatively distinguish between unspliced (XBP1u) and spliced (XBP1s) forms.[9] For quantitative analysis, Real-Time Quantitative PCR (RT-qPCR) with primers specific to the spliced junction or total XBP1 is the preferred method.[7][8]
-
-
Quantification of UPR Target Gene Expression: The XBP1s transcription factor drives the expression of numerous genes involved in restoring ER homeostasis. Measuring the mRNA levels of these downstream targets provides a functional readout of pathway activation.
-
Method: RT-qPCR is used to measure the induction of genes such as ERdj4, EDEM1, and GRP78/BiP.
-
-
Detection of IRE1α Phosphorylation: IRE1α activation involves dimerization/oligomerization and trans-autophosphorylation.[1][10] Detecting this phosphorylation event is a direct measure of its activation state.
Data Presentation
The following tables present representative data from experiments using (6R)-BHFF to induce UPR activation in a model human cell line (e.g., HEK293T).
Table 1: Dose-Dependent Effect of (6R)-BHFF on XBP1 Splicing
| (6R)-BHFF Conc. (µM) | XBP1s mRNA Fold Induction (vs. Vehicle) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 8.5 ± 0.7 |
| 5 | 25.2 ± 2.1 |
| 10 | 48.9 ± 3.5 |
| 25 | 51.3 ± 4.2 |
| 50 | 35.7 ± 3.1 (potential toxicity) |
Data are represented as mean ± standard deviation (n=3).
Table 2: Time Course of UPR Target Gene Expression with 10 µM (6R)-BHFF
| Time (hours) | ERdj4 mRNA Fold Induction (vs. t=0) | GRP78/BiP mRNA Fold Induction (vs. t=0) |
| 0 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 2 | 15.6 ± 1.8 | 2.1 ± 0.3 |
| 4 | 32.4 ± 2.9 | 3.5 ± 0.4 |
| 8 | 28.1 ± 2.5 | 3.2 ± 0.5 |
| 16 | 12.5 ± 1.4 | 2.5 ± 0.3 |
Data are represented as mean ± standard deviation (n=3).
Experimental Protocols
Protocol 1: Quantitative Measurement of XBP1 mRNA Splicing by RT-qPCR
This protocol quantifies the level of spliced XBP1 (XBP1s) mRNA relative to a housekeeping gene.
1. Cell Culture and Treatment: a. Seed mammalian cells (e.g., HeLa, HEK293T) in a 12-well plate at a density that will result in 80-90% confluency at the time of harvest. b. Culture cells overnight in appropriate growth medium. c. Treat cells with the desired concentrations of (6R)-BHFF or vehicle control (e.g., DMSO) for the specified duration (e.g., 4-8 hours).
2. RNA Extraction: a. Aspirate the medium and wash cells once with ice-cold PBS. b. Lyse the cells directly in the well using 350 µL of lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit). c. Homogenize the lysate by passing it through a 20-gauge needle 5-10 times. d. Purify total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions, including an on-column DNase digestion step. e. Elute RNA in RNase-free water and determine its concentration and purity using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis: a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
4. Real-Time Quantitative PCR (RT-qPCR): a. Prepare the qPCR reaction mix. For a 10 µL reaction:
- 5 µL 2x SYBR Green Master Mix
- 0.5 µL Forward Primer (10 µM stock)
- 0.5 µL Reverse Primer (10 µM stock)
- 1 µL cDNA template (diluted 1:10)
- 3 µL Nuclease-free water b. Use primers designed to specifically amplify the spliced form of XBP1. A forward primer spanning the splice junction is ideal.
- Human XBP1s Forward: 5'- GGTCTGCTGAGTCCGCAGCAGG -3'
- Human XBP1 Total Reverse: 5'- GGGCTTGGTATATATGTGG -3'
- Human GAPDH Forward: 5'- GAAGGTGAAGGTCGGAGTCA -3'
- Human GAPDH Reverse: 5'- GACAAGCTTCCCGTTCTCAG -3' c. Perform qPCR using a standard three-step cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s, 60°C for 30s, and 72°C for 30s), followed by a melt curve analysis to ensure product specificity. d. Calculate the relative expression of XBP1s using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH).
Protocol 2: Western Blot for Phospho-IRE1α
This protocol detects the activated, phosphorylated state of IRE1α.
1. Cell Lysis and Protein Quantification: a. Treat cells with (6R)-BHFF as described in Protocol 1. A shorter treatment time (e.g., 30-60 minutes) is often optimal for detecting phosphorylation. b. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. c. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Determine the protein concentration of the supernatant using a BCA assay.
2. SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes. b. Separate proteins on an 8% SDS-polyacrylamide gel. c. Transfer proteins to a PVDF membrane. d. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against phospho-IRE1α (e.g., anti-phospho-IRE1α Ser724) overnight at 4°C, following the manufacturer's recommended dilution. f. Wash the membrane three times with TBST. g. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash three times with TBST. i. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. j. To normalize for protein loading, strip the membrane and re-probe with an antibody for total IRE1α or a loading control like β-actin.
Visualizations
References
- 1. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The IRE1α Inhibitor KIRA6 Blocks Leukotriene Biosynthesis in Human Phagocytes [frontiersin.org]
- 5. Assays to Study IRE1 Activation and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assays to Study IRE1 Activation and Signaling | Springer Nature Experiments [experiments.springernature.com]
- 7. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Intracellular ROS Levels Post-(6R)-FR054 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6R)-FR054 is a novel small molecule inhibitor of phosphoglucomutase 3 (PGM3), a key enzyme in the Hexosamine Biosynthetic Pathway (HBP).[1][2] Inhibition of the HBP by this compound has been demonstrated to impede cancer cell proliferation and survival in various models, including breast cancer, pancreatic cancer, and glioblastoma.[2][3] A significant mechanism contributing to the anticancer effects of this compound is the induction of the Unfolded Protein Response (UPR) and a subsequent increase in intracellular reactive oxygen species (ROS).[2][3] This accumulation of ROS leads to oxidative stress, contributing to apoptosis and growth arrest in cancer cells.[2]
These application notes provide detailed protocols for the assessment of intracellular ROS levels in cancer cell lines following treatment with this compound. The following sections include methodologies for measuring both general intracellular ROS and mitochondrial-specific ROS, along with example data and visualizations to guide researchers in their experimental design and data interpretation.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Intracellular ROS Levels
| This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF (General ROS) | Fold Change in MFI (vs. Control) | MFI of MitoSOX Red (Mitochondrial ROS) | Fold Change in MFI (vs. Control) |
| 0 (Vehicle Control) | 100 ± 12 | 1.0 | 50 ± 8 | 1.0 |
| 10 | 180 ± 20 | 1.8 | 95 ± 15 | 1.9 |
| 25 | 350 ± 35 | 3.5 | 210 ± 25 | 4.2 |
| 50 | 600 ± 58 | 6.0 | 450 ± 45 | 9.0 |
| 100 | 850 ± 75 | 8.5 | 700 ± 60 | 14.0 |
Data are presented as mean ± standard deviation from three independent experiments. Cells were treated with this compound for 48 hours before ROS measurement.
Table 2: Time-Course of this compound-Induced Intracellular ROS Production
| Time Post-Treatment (hours) | MFI of DCF (General ROS) | Fold Change in MFI (vs. 0h) | MFI of MitoSOX Red (Mitochondrial ROS) | Fold Change in MFI (vs. 0h) |
| 0 | 102 ± 15 | 1.0 | 52 ± 9 | 1.0 |
| 6 | 150 ± 22 | 1.5 | 80 ± 11 | 1.5 |
| 12 | 250 ± 30 | 2.5 | 180 ± 20 | 3.5 |
| 24 | 480 ± 45 | 4.7 | 390 ± 38 | 7.5 |
| 48 | 610 ± 55 | 6.0 | 460 ± 42 | 8.8 |
Data are presented as mean ± standard deviation from three independent experiments. Cells were treated with 50 µM this compound.
Signaling Pathway
Caption: Signaling pathway of this compound-induced ROS production.
Experimental Protocols
Protocol 1: Measurement of General Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes the use of DCFH-DA, a cell-permeable fluorescent probe, to measure hydroxyl, peroxyl, and other reactive oxygen species within the cell.[4][5][6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells. Incubate for the desired time period (e.g., 6, 12, 24, 48 hours).
-
Preparation of DCFH-DA Staining Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 10 µM in serum-free medium. Protect the solution from light.
-
Cell Staining: After the treatment period, remove the medium containing this compound and wash the cells twice with 100 µL of warm PBS per well. Add 100 µL of the 10 µM DCFH-DA staining solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Fluorescence Measurement: After incubation, wash the cells twice with 100 µL of warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[5] Alternatively, visualize the cells under a fluorescence microscope.
Caption: Workflow for measuring general intracellular ROS with DCFH-DA.
Protocol 2: Measurement of Mitochondrial ROS using MitoSOX Red
This protocol details the use of MitoSOX Red, a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide.[7][8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MitoSOX™ Red reagent
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Preparation of MitoSOX Red Staining Solution: Prepare a 5 mM stock solution of MitoSOX Red in DMSO.[7][8] Immediately before use, dilute the stock solution to a final working concentration of 1-5 µM in warm HBSS or serum-free medium.[9] Protect the solution from light.
-
Cell Staining:
-
For Adherent Cells: After treatment, remove the culture medium and wash the cells once with warm PBS. Add the MitoSOX Red staining solution to cover the cells and incubate for 10-30 minutes at 37°C, protected from light.[8]
-
For Suspension Cells: Harvest the treated cells by centrifugation (300 x g for 5 minutes). Wash the cell pellet once with warm PBS. Resuspend the cells in the MitoSOX Red staining solution at a concentration of approximately 1 x 10^6 cells/mL and incubate for 10-30 minutes at 37°C, protected from light.[8]
-
-
Washing:
-
For Adherent Cells: After incubation, remove the staining solution and wash the cells three times with warm PBS.
-
For Suspension Cells: Centrifuge the cells (300 x g for 5 minutes) to pellet, remove the supernatant, and wash the pellet three times by resuspending in warm PBS followed by centrifugation.
-
-
Analysis:
-
Flow Cytometry: Resuspend the cells in 0.5 mL of PBS and analyze immediately on a flow cytometer using the PE channel (Excitation: ~510 nm, Emission: ~580 nm).[7][8]
-
Fluorescence Microscopy: Add fresh warm PBS to the adherent cells and observe under a fluorescence microscope using a rhodamine (TRITC) filter set.
-
Caption: Workflow for measuring mitochondrial ROS with MitoSOX Red.
Concluding Remarks
The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the effects of this compound on intracellular ROS levels. The dose-dependent and time-dependent increase in both general and mitochondrial ROS highlights a key mechanism of action for this promising anti-cancer agent. The provided signaling pathway and experimental workflows offer a solid foundation for designing and executing experiments to further elucidate the role of oxidative stress in the therapeutic efficacy of this compound.
References
- 1. PGM3 inhibition shows cooperative effects with erastin inducing pancreatic cancer cell death via activation of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. No evident dose-response relationship between cellular ROS level and its cytotoxicity – a paradoxical issue in ROS-based cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Metabolism: The Role of ROS in DNA Damage and Induction of Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (6R)-FR054 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical application of (6R)-FR054, a novel inhibitor of the Hexosamine Biosynthetic Pathway (HBP) enzyme PGM3, in combination with standard chemotherapy agents. The provided data and protocols are intended to guide researchers in designing and executing experiments to evaluate the synergistic potential of this compound in various cancer models.
Introduction
This compound is a small molecule inhibitor of N-acetylglucosamine-phosphate mutase (PGM3), a key enzyme in the Hexosamine Biosynthetic Pathway (HBP). The HBP is a metabolic pathway that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for N- and O-linked glycosylation of proteins. Aberrant glycosylation is a hallmark of cancer, contributing to tumor progression, metastasis, and drug resistance. By inhibiting PGM3, this compound disrupts protein glycosylation, leading to endoplasmic reticulum (ER) stress, induction of the Unfolded Protein Response (UPR), and ultimately, cancer cell apoptosis.[1][2]
Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity in various cancer types, including breast and pancreatic cancer.[1][3] Furthermore, emerging evidence highlights the synergistic effects of this compound when combined with conventional chemotherapy agents, offering a promising strategy to enhance therapeutic efficacy and overcome drug resistance.[3][4] This document details the application of this compound in combination with gemcitabine (B846) for pancreatic cancer and temozolomide (B1682018) for glioblastoma.
Signaling Pathways and Mechanism of Action
The synergistic anti-tumor effect of this compound in combination with chemotherapy is attributed to its multi-faceted mechanism of action that targets key cancer cell vulnerabilities.
-
Inhibition of Glycosylation and Induction of ER Stress: this compound blocks PGM3, leading to a depletion of UDP-GlcNAc and subsequent reduction in protein N- and O-glycosylation. This disruption of glycosylation impairs the proper folding of proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR) and ER stress-induced apoptosis.[2][4]
-
Enhancement of Chemotherapy-Induced DNA Damage: In combination with DNA-damaging agents like gemcitabine, this compound has been shown to augment DNA damage, leading to enhanced apoptosis.[3] The precise mechanism is under investigation but may involve the impairment of DNA repair pathways that are dependent on glycosylated proteins.
-
Promotion of Ferroptosis: In glioblastoma models, the combination of this compound and temozolomide has been shown to promote ferroptosis, an iron-dependent form of programmed cell death. This is achieved through the upregulation of heme oxygenase-1 (HMOX1) and downregulation of glutathione (B108866) peroxidase 4 (GPX4).[2][5]
-
Inhibition of Pro-Survival Signaling: this compound has been observed to attenuate the pro-tumorigenic Epidermal Growth Factor Receptor (EGFR)-Akt signaling axis, further contributing to cell death.[4]
A simplified representation of the key signaling pathways affected by this compound in combination with chemotherapy is depicted below.
References
- 1. ovid.com [ovid.com]
- 2. The HBP Pathway Inhibitor FR054 Enhances Temozolomide Sensitivity in Glioblastoma Cells by Promoting Ferroptosis and Inhibiting O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.febscongress.org [2024.febscongress.org]
- 4. Hexosamine pathway inhibition overcomes pancreatic cancer resistance to gemcitabine through unfolded protein response and EGFR-Akt pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The HBP Pathway Inhibitor FR054 Enhances Temozolomide Sensitivity in Glioblastoma Cells by Promoting Ferroptosis and Inhibiting O‐GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Long-Term Stability Testing of (6R)-FR054 Solutions
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for conducting long-term stability studies on solutions of (6R)-FR054. The aim is to establish the shelf-life and determine appropriate storage conditions by assessing its physical and chemical stability over time.
Introduction
This compound is the 6R-isomer of FR054, a glycomimetic compound that acts as an inhibitor of phosphoglucomutase 3 (PGM3), a key enzyme in the Hexosamine Biosynthetic Pathway (HBP).[1][2][3] By inhibiting PGM3, FR054 disrupts protein N- and O-glycosylation, leading to decreased cell proliferation, adhesion, migration, and the induction of apoptosis in cancer cells.[3][4]
Despite its promising anti-cancer effects, FR054 has been noted for its poor chemical stability, particularly in aqueous solutions where the anomeric acetal (B89532) in its oxazoline (B21484) ring is prone to hydrolysis.[5] Therefore, a robust stability testing protocol is critical to ensure the integrity, potency, and safety of this compound solutions for research and potential therapeutic development.
This protocol outlines the procedures for a long-term stability study in accordance with established pharmaceutical guidelines, including storage conditions, sampling frequency, and analytical methods for assessing the stability of this compound.[6][7][8]
Materials and Equipment
2.1 Reagents
-
This compound Reference Standard (CAS #10378-06-0)
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade or Type I
-
Phosphate-buffered saline (PBS), pH 7.4
-
Formic acid, analytical grade
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
2.2 Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with a UV or Photodiode Array (PDA) detector. An LC-MS/MS system can also be used for enhanced specificity and sensitivity.[9][10]
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Calibrated pipettes and tips
-
Volumetric flasks
-
Autosampler vials
-
ICH-compliant stability chambers capable of maintaining specified temperature and relative humidity (RH).[6]
-
Refrigerator (5 ± 3°C)
-
Freezer (-20 ± 5°C)
Experimental Protocols
3.1 Preparation of this compound Stock and Test Solutions
-
Stock Solution (e.g., 10 mg/mL): Accurately weigh the this compound reference standard and dissolve it in DMSO to prepare a concentrated stock solution. DMSO is recommended for initial dissolution due to the compound's likely hydrolytic instability in aqueous media.
-
Test Solutions (e.g., 100 µg/mL): Dilute the stock solution with an appropriate vehicle to achieve the final desired concentration for the study. It is recommended to test stability in both a non-aqueous solvent system (e.g., 90% DMSO / 10% Water) and an aqueous buffer (e.g., PBS, pH 7.4) to assess stability under different conditions.
-
Packaging: Dispense the test solutions into inert containers that are representative of the intended long-term storage, such as amber glass vials with Teflon-lined caps, to protect from light.
3.2 Stability Study Design
The study should be designed to monitor the stability of this compound under various environmental conditions over a defined period.
-
Batch Selection: Use at least one batch of the this compound solution for the study. For regulatory submissions, three batches are typically required.[8][11]
-
Storage Conditions: Store the samples under the following conditions as per ICH guidelines:
-
Testing Frequency: Pull samples for analysis at predetermined time points.[8][11]
-
Long-Term Conditions: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated Condition: 0, 1, 3, and 6 months.
-
Freezer Storage: 0, 6, 12, 24, and 36 months.
-
Caption: Diagram 1: Workflow for this compound stability testing.
3.3 Analytical Methods
A stability-indicating analytical method is required to separate and quantify this compound from its potential degradation products. A reverse-phase HPLC-UV method is proposed below. This method must be validated for its intended use.
-
Forced Degradation Study: Before initiating the long-term study, perform a forced degradation study to identify likely degradation pathways and to demonstrate the specificity of the analytical method. Expose the this compound solution to:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 72 hours.
-
Photostability: Expose to light (ICH Q1B guidelines).
-
-
Proposed HPLC-UV Method:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 220 nm (or a more specific wavelength determined by UV scan of the analyte).
-
-
Tests to be Performed at Each Time Point:
-
Visual Inspection: Check for color change, clarity, and precipitation.
-
pH Measurement: For aqueous solutions, measure and record the pH.
-
Assay: Quantify the concentration of this compound. The result is typically expressed as a percentage of the initial (Time 0) concentration.
-
Related Substances: Identify and quantify any degradation products. Report individual and total impurities as a percentage of the total peak area.
-
Data Presentation
Results from the stability study should be tabulated to facilitate analysis and comparison.
Table 1: Stability Data for this compound Solution (Storage Condition: 25°C / 60% RH)
| Time Point (Months) | Appearance | pH | Assay (% of Initial) | Major Degradant (%) | Total Degradants (%) |
| 0 | Clear, colorless solution | 7.40 | 100.0 | Not Detected | Not Detected |
| 1 | Clear, colorless solution | 7.38 | 98.5 | 0.8 | 1.2 |
| 3 | Clear, colorless solution | 7.35 | 94.2 | 2.5 | 4.8 |
| 6 | Clear, slight yellow tint | 7.31 | 88.0 | 5.1 | 10.5 |
| 12 | To be determined | TBD | TBD | TBD | TBD |
| 24 | To be determined | TBD | TBD | TBD | TBD |
Table 2: Stability Data for this compound Solution (Storage Condition: 5°C)
| Time Point (Months) | Appearance | pH | Assay (% of Initial) | Major Degradant (%) | Total Degradants (%) |
| 0 | Clear, colorless solution | 7.40 | 100.0 | Not Detected | Not Detected |
| 3 | Clear, colorless solution | 7.41 | 99.8 | Not Detected | < 0.1 |
| 6 | Clear, colorless solution | 7.40 | 99.5 | 0.1 | 0.3 |
| 12 | To be determined | TBD | TBD | TBD | TBD |
| 24 | To be determined | TBD | TBD | TBD | TBD |
| 36 | To be determined | TBD | TBD | TBD | TBD |
Visualization of Pathways
Understanding the biological and chemical context of this compound is crucial for interpreting stability data.
Caption: Diagram 2: HBP showing inhibition of PGM3 by this compound.
Caption: Diagram 3: Likely degradation pathway of this compound in aqueous solution.
Acceptance Criteria and Shelf-Life Determination
The shelf-life is the period during which the this compound solution is expected to remain within its established specifications when stored under defined conditions.
-
Assay: Typically, the acceptable limit is 90.0% to 110.0% of the initial concentration.
-
Degradation Products: Limits for individual and total degradation products should be set (e.g., individual degradant ≤ 0.5%, total degradants ≤ 2.0%). These limits should be justified based on the data.
-
Appearance and pH: No significant changes in appearance or pH should be observed.
The shelf-life is determined by the time at which the product no longer meets these acceptance criteria. Data from accelerated studies can be used to support a proposed shelf-life for long-term conditions.[6]
References
- 1. medkoo.com [medkoo.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the Hexosamine Biosynthetic Pathway by targeting PGM3 causes breast cancer growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. btbs.unimib.it [btbs.unimib.it]
- 6. humiditycontrol.com [humiditycontrol.com]
- 7. www3.paho.org [www3.paho.org]
- 8. japsonline.com [japsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (6R)-FR054 Insolubility
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered when working with (6R)-FR054 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is the 6R-isomer of FR054, an inhibitor of the Hexosamine Biosynthetic Pathway (HBP) enzyme Phosphoglucomutase 3 (PGM3).[1][2] It is investigated for its potential anti-cancer properties, particularly in breast cancer and glioblastoma.[3][4][5] Like many small molecule inhibitors designed to cross cell membranes, this compound is hydrophobic, leading to poor solubility in aqueous-based solutions such as cell culture media and buffers. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[6][7]
Q2: My this compound is precipitating when I dilute my DMSO stock solution into my aqueous experimental buffer. What is happening?
This phenomenon is often referred to as "salting out" or "crashing out." It occurs when a compound that is highly soluble in a concentrated organic solvent stock (like DMSO) is rapidly diluted into an aqueous solution where its solubility is much lower.[7] The abrupt change in the solvent environment causes the compound to come out of solution and form a precipitate.
Q3: What is the recommended starting solvent for this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of poorly water-soluble compounds like this compound for in vitro studies.[7][8][9] It is crucial to first dissolve the compound completely in DMSO before further dilution into aqueous media.
Q4: Are there any concerns about using DMSO in my experiments?
Yes. While DMSO is a versatile solvent, it can exhibit cellular toxicity at higher concentrations.[10] It is generally recommended to keep the final concentration of DMSO in cell-based assays below 0.5%, and ideally at 0.1% or lower, to minimize off-target effects.[6][10] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q5: Can I use heat or sonication to help dissolve my this compound?
Gentle warming (e.g., in a 37°C water bath) and brief sonication can be effective for dissolving this compound in the initial solvent or in co-solvent mixtures.[7][11] However, use these methods with caution, as excessive heat or prolonged sonication could potentially degrade the compound.[7]
Q6: How should I store stock solutions of this compound?
Stock solutions of this compound should be stored at -20°C or -80°C for long-term stability.[1][2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Troubleshooting Guide
Problem: this compound powder will not dissolve in my aqueous buffer.
The first step is to prepare a concentrated stock solution in an appropriate organic solvent.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[7][11]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1][2]
Protocol 2: Preparing Working Solutions using Co-solvents
For in vivo or certain in vitro experiments where a higher concentration of this compound is needed in a formulation that is more biocompatible than a simple DMSO/buffer mixture, co-solvents can be employed. The following protocols are based on formulations used for the related compound FR054 and are likely applicable to this compound.[11]
Formulation A: DMSO/PEG300/Tween-80/Saline
This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[11]
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
If precipitation occurs, gentle heating and/or sonication can be used to clarify the solution.[11]
Formulation B: DMSO/Corn Oil
This formulation is suitable for in vivo studies and achieves a solubility of at least 2.5 mg/mL.[11]
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the desired volume of corn oil.
-
Add the this compound stock solution to the corn oil to a final concentration of 10% DMSO.
-
Vortex thoroughly to ensure a uniform suspension.
Data Presentation
Table 1: Solubility of FR054 in Various Solvent Formulations
| Formulation Components | Achieved Solubility | Observations | Citation |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.59 mM) | Clear solution | [11] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.59 mM) | Clear solution | [11] |
| 50% PEG300, 50% Saline | 25 mg/mL (75.92 mM) | Clear solution; requires sonication | [11] |
| 15% Cremophor EL, 85% Saline | 25 mg/mL (75.92 mM) | Clear solution; requires sonication | [11] |
Note: Data is for FR054, the 6S-isomer, but provides a strong starting point for the 6R-isomer due to structural similarity.
Visualizations
Troubleshooting Workflow
References
- 1. medkoo.com [medkoo.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Inhibition of the Hexosamine Biosynthetic Pathway by targeting PGM3 causes breast cancer growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The HBP Pathway Inhibitor FR054 Enhances Temozolomide Sensitivity in Glioblastoma Cells by Promoting Ferroptosis and Inhibiting O‐GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
optimizing (6R)-FR054 dosage for minimal off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to optimize (6R)-FR054 dosage and minimize off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound and its mechanism of action?
A1: The primary target of this compound is Phosphoglucomutase 3 (PGM3), a key enzyme in the Hexosamine Biosynthetic Pathway (HBP).[1][2][3] Inhibition of PGM3 by this compound disrupts N- and O-linked protein glycosylation, leading to endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR).[2][3][4] This ultimately results in an accumulation of intracellular reactive oxygen species (ROS) and induces apoptotic cell death in cancer cells.[3][4]
Q2: What are the potential off-target effects of this compound?
A2: While studies suggest that the observed anti-cancer effects of this compound are primarily due to PGM3 inhibition, a comprehensive off-target profile across the human kinome and other enzyme families is not extensively published.[4] Off-target effects can arise from the binding of a small molecule to unintended proteins, which may lead to misinterpretation of experimental results or cellular toxicity.[5] Therefore, it is crucial to experimentally determine the off-target profile of this compound in your specific experimental system.
Q3: How can I determine the optimal concentration of this compound to use in my experiments while minimizing off-target effects?
A3: The optimal concentration should be the lowest effective dose that elicits the desired on-target effect (i.e., PGM3 inhibition and downstream signaling) without engaging off-targets. A dose-response experiment is recommended to determine the EC50 for on-target pathway modulation (e.g., UPR activation) and the IC50 for cell viability.[6][7] Comparing these values with data from a broad off-target screen (such as a kinase profiling panel) can help identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.
Q4: What should I do if I suspect the phenotype I'm observing is due to an off-target effect?
A4: To confirm that the observed phenotype is due to on-target PGM3 inhibition, consider the following validation experiments:
-
Genetic knockdown/knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate PGM3 expression. If the phenotype persists after treatment with this compound in PGM3-deficient cells, it is likely an off-target effect.[5]
-
Use of a structurally unrelated inhibitor: Compare the effects of this compound with another known PGM3 inhibitor that has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to PGM3 in intact cells.[4][8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High level of cytotoxicity observed at expected effective dose | Off-target toxicity.[5] | Perform a cell viability assay (e.g., MTS or LDH assay) to determine the cytotoxic concentration.[6][10] Correlate this with a kinase or broad enzyme panel profiling to identify potential off-targets responsible for the toxicity.[11][12][13] Consider using a lower concentration of this compound or a more selective analog if available. |
| Inconsistent results between experiments | Compound stability or solubility issues. Cell line variability. | Prepare fresh stock solutions of this compound for each experiment and confirm solubility in your culture medium. Ensure consistent cell passage number and culture conditions. |
| Lack of on-target pathway activation at expected doses | Poor cell permeability of the compound. Incorrect dosage calculation. Low expression of the target protein. | Confirm cell permeability using cellular uptake assays. Verify stock solution concentration and dilution calculations. Confirm PGM3 expression levels in your cell line using Western blotting or qPCR. Perform a target engagement assay like CETSA to confirm the compound is binding to PGM3 in your cells.[4][8][9] |
Data Presentation
Table 1: Example Kinase Selectivity Profile for this compound
This table presents hypothetical data for illustrative purposes. Actual results should be generated experimentally.
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| PGM3 (On-Target) | 95% | 50 |
| Kinase A | 75% | 500 |
| Kinase B | 50% | 2,500 |
| Kinase C | 10% | >10,000 |
| Kinase D | 5% | >10,000 |
Table 2: Dose-Response Data for On-Target and Cytotoxic Effects
This table presents hypothetical data for illustrative purposes.
| Assay | Endpoint | EC50 / IC50 (nM) |
| UPR Activation (CHOP expression) | On-Target Effect | 100 |
| Cell Viability (MTS Assay) | Cytotoxicity | 1,500 |
| Apoptosis (Caspase-3/7 Activity) | Downstream Effect | 250 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To assess the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to a starting concentration of 100 µM.
-
Assay Provider: Submit the compound to a commercial kinase profiling service that offers a large panel of recombinant human kinases.[12][14]
-
Assay Format: Typically, a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence/luminescence-based assay is used to measure kinase activity.[12][14]
-
Screening: The compound is initially screened at a single high concentration (e.g., 10 µM) against the kinase panel.
-
IC50 Determination: For any kinases showing significant inhibition (e.g., >50% at 10 µM), a dose-response curve is generated to determine the IC50 value.
-
Data Analysis: The IC50 values for off-target kinases are compared to the on-target IC50 for PGM3 to determine the selectivity profile.
Protocol 2: Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effects of this compound on a specific cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percent viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.[6][7]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to PGM3 in a cellular context.[8][9]
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Centrifugation: Centrifuge the heated lysates to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for PGM3.
-
Data Analysis: Quantify the band intensities for PGM3 at each temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates ligand binding and stabilization of the protein.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the Hexosamine Biosynthetic Pathway by targeting PGM3 causes breast cancer growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the Hexosamine Biosynthetic Pathway by targeting PGM3 causes breast cancer growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Overcoming Resistance to (6R)-FR054 in Cancer Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to (6R)-FR054, a novel inhibitor of the Hexosamine Biosynthetic Pathway (HBP) enzyme Phosphoglucomutase 3 (PGM3). This guide provides troubleshooting strategies and frequently asked questions to address common challenges during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a competitive inhibitor of Phosphoglucomutase 3 (PGM3), a key enzyme in the Hexosamine Biosynthetic Pathway (HBP).[1] By inhibiting PGM3, this compound disrupts the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for protein N- and O-glycosylation.[1] This disruption of glycosylation leads to the activation of the Unfolded Protein Response (UPR), accumulation of intracellular Reactive Oxygen Species (ROS), and ultimately, cancer cell growth arrest and apoptosis.[2]
Q2: How can I confirm that my cancer cell line has developed resistance to this compound?
The primary method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the acquisition of resistance. This is typically done by performing a cell viability assay (e.g., MTT assay) with a range of this compound concentrations.
Q3: What are the potential mechanisms of resistance to this compound?
While specific mechanisms of acquired resistance to this compound are still under investigation, plausible mechanisms based on its mode of action and general principles of drug resistance in cancer include:
-
Target Overexpression: Increased expression of the drug target, PGM3, can sequester the inhibitor, requiring higher concentrations to achieve the same level of inhibition.
-
Bypass Pathway Activation: Cancer cells may activate alternative signaling pathways to compensate for the effects of HBP inhibition. For example, upregulation of pathways that promote cell survival and proliferation, such as the PI3K/Akt pathway, can counteract the pro-apoptotic effects of this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Altered Glycosylation Patterns: Cells may adapt to altered glycosylation by upregulating specific glycosyltransferases or chaperones that mitigate the effects of reduced UDP-GlcNAc.
-
Metabolic Reprogramming: Cancer cells might rewire their metabolism to become less dependent on the HBP for survival.
Q4: Can this compound be used in combination with other therapies to overcome resistance?
Yes, preclinical studies suggest that combining this compound with other agents can be a promising strategy. For instance, inhibiting the HBP with FR054 has been shown to increase the sensitivity of pancreatic cancer cells to a pan-RAS inhibitor.[1] Furthermore, targeting PGM3 can enhance the efficacy of gemcitabine (B846) in pancreatic cancer models.
Troubleshooting Guide
This guide addresses common issues encountered when studying this compound resistance.
| Issue | Possible Cause | Suggested Solution |
| Gradual loss of this compound efficacy over time. | Development of an acquired resistance. | 1. Perform a cell viability assay to confirm a shift in the IC50 value. 2. Culture a batch of the cells in a drug-free medium for several passages and then re-challenge with this compound to check for resistance stability. 3. Initiate molecular analysis to investigate the resistance mechanism (see FAQs). |
| Cell line contamination or genetic drift. | 1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Revert to an early-passage, frozen stock of the cell line. | |
| Degradation of this compound. | 1. Prepare fresh stock solutions of this compound. 2. Verify the storage conditions and stability of the drug. | |
| Heterogeneous response to this compound within the cell population. | Emergence of a resistant subclone. | 1. Perform single-cell cloning to isolate and characterize resistant and sensitive populations. 2. Use fluorescence-activated cell sorting (FACS) if a marker for resistance is known. |
| Inconsistent drug distribution in culture. | 1. Ensure thorough mixing of the media after adding this compound. 2. For adherent cells, check for uniform cell density across the culture vessel. | |
| Resistant cell line shows unexpected sensitivity to this compound. | Loss of resistant phenotype. | 1. Confirm that the resistant cell line was continuously cultured in the presence of the selective concentration of this compound. 2. Test an earlier passage of the resistant cell line. |
| Mycoplasma contamination. | 1. Test for mycoplasma contamination. Mycoplasma can alter cellular metabolism and drug responses. | |
| No significant increase in PGM3 expression in the resistant cell line. | Resistance is mediated by a different mechanism. | 1. Investigate other potential mechanisms such as upregulation of ABC transporters (via qPCR) or activation of bypass signaling pathways (via Western blot for key signaling proteins like p-Akt). |
Quantitative Data Summary
The following tables provide a hypothetical example of data that could be generated when characterizing a this compound-resistant cell line.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| MDA-MB-231 | 15 | 120 | 8.0 |
| PANC-1 | 25 | 200 | 8.0 |
Table 2: Relative Gene Expression in this compound Resistant vs. Sensitive MDA-MB-231 Cells
| Gene | Fold Change in Resistant Cells (Log2) | Putative Role in Resistance |
| PGM3 | 3.5 | Target Overexpression |
| ABCB1 | 4.2 | Drug Efflux |
| AKT1 | 2.8 | Bypass Pathway Activation |
| GFAT1 | 1.5 | Upstream HBP enzyme |
Experimental Protocols
Generation of a this compound-Resistant Cancer Cell Line
This protocol describes the continuous exposure method to develop a drug-resistant cell line.
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) on the parental cell line to determine the initial IC50 of this compound.
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate (typically after 2-3 passages), increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat and Monitor: Continue this stepwise increase in drug concentration. Monitor cell morphology and growth rate at each stage.
-
Cryopreserve Stocks: At each stage of increased resistance, cryopreserve aliquots of the cells for future use.
-
Characterize the Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the level of resistance by re-evaluating the IC50.
-
Assess Stability: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.
Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and use non-linear regression to calculate the IC50 value.
Western Blot Analysis
This protocol is for assessing the expression and activation of key proteins.
-
Sample Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., PGM3, p-Akt, Akt, ABCB1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for analyzing the gene expression of ABC transporters.
-
RNA Extraction: Isolate total RNA from sensitive and resistant cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the ABC transporter genes of interest (e.g., ABCB1, ABCC1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the resistant cells compared to the sensitive cells.[4]
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for developing and characterizing resistance.
References
- 1. Suppression of the HBP Function Increases Pancreatic Cancer Cell Sensitivity to a Pan-RAS Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenethyl Isothiocyanate Suppresses Stemness in the Chemo- and Radio-Resistant Triple-Negative Breast Cancer Cell Line MDA-MB-231/IR Via Downregulation of Metadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencefeatured.com [sciencefeatured.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing (6R)-FR054-Induced Cellular Stress
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6R)-FR054 and managing the cellular stress it induces.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of phosphoglucomutase 3 (PGM3), a key enzyme in the hexosamine biosynthesis pathway (HBP).[1][2][3][4][5] By inhibiting PGM3, this compound disrupts the production of UDP-GlcNAc, a critical substrate for N-linked and O-linked glycosylation of proteins.[2][3] This disruption of glycosylation leads to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), causing ER stress and activating the Unfolded Protein Response (UPR).[2][3][4][6] Prolonged ER stress ultimately triggers apoptosis (programmed cell death) and an increase in intracellular reactive oxygen species (ROS).[3][4][7]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment of cancer cells with this compound is expected to lead to a dose- and time-dependent decrease in cell proliferation and viability.[2][3] Key cellular effects include:
-
Induction of ER Stress and the Unfolded Protein Response (UPR): This is a primary consequence of impaired protein glycosylation.[2][3][4][6]
-
Increased Apoptosis: Prolonged ER stress activates apoptotic signaling pathways, leading to programmed cell death.[1][3][4][7]
-
Elevated Reactive Oxygen Species (ROS): The accumulation of unfolded proteins and mitochondrial dysfunction can lead to increased production of ROS.[3][4][7]
-
Reduced Cell Adhesion and Migration: Proper glycosylation is crucial for cell surface proteins involved in these processes.[3][4]
Q3: In which cancer cell lines has this compound shown efficacy?
A3: this compound has demonstrated anti-cancer effects in various cancer cell lines, particularly those that are highly dependent on the HBP. These include breast cancer cell lines (such as MDA-MB-231) and pancreatic cancer cell lines (such as MiaPaCa-2 and BxPC3).[1][2]
Troubleshooting Guides
Issue 1: Higher-than-expected cytotoxicity in control (vehicle-treated) cells.
-
Possible Cause: Solvent toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be at a concentration that is toxic to the specific cell line being used.
-
Solution:
-
Perform a dose-response experiment with the vehicle alone to determine the maximum tolerated concentration.
-
Ensure the final solvent concentration in the culture medium is minimal (typically below 0.1% v/v).
-
Always include a vehicle-only control in your experiments for accurate comparison.
-
Issue 2: Inconsistent or not reproducible results between experiments.
-
Possible Cause 1: this compound instability. Small molecules can be sensitive to storage conditions and freeze-thaw cycles.
-
Solution 1:
-
Store this compound stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Prepare fresh working solutions from the stock for each experiment.
-
-
Possible Cause 2: Variability in cell culture conditions.
-
Solution 2:
-
Maintain consistency in cell passage number, seeding density, and media composition.
-
Regularly test for mycoplasma contamination, which can significantly alter cellular responses.
-
Issue 3: No significant induction of cellular stress markers at expected effective concentrations.
-
Possible Cause 1: The chosen cell line is resistant to this compound.
-
Solution 1:
-
Verify the expression of PGM3 in your cell line.
-
Consider using a different cell line known to be sensitive to HBP inhibition.
-
-
Possible Cause 2: The assay is not sensitive enough to detect the changes.
-
Solution 2:
-
Optimize the assay protocol, including incubation times and reagent concentrations.
-
Try a more sensitive method for detecting the specific stress marker. For example, for ROS detection, consider using a more sensitive fluorescent probe.
-
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from various studies.
Table 1: Cell Viability and Proliferation
| Cell Line | Compound Concentration | Incubation Time | Effect |
| MiaPaCa-2 (Pancreatic) | 350 µM | 72 h | ~36% reduction in cell number |
| MiaPaCa-2 (Pancreatic) | 500 µM | 72 h | ~70% reduction in cell number |
| MiaPaCa-2 & BxPC3 (Pancreatic) | Not specified | 72 h | ~60% cell proliferation arrest |
Data extracted from a study on pancreatic cancer cells.[2]
Table 2: Apoptosis Induction
| Cell Line | Compound Concentration | Incubation Time | Effect |
| MDA-MB-231 (Breast) | 0.5 - 1 mM | 24 - 48 h | Marked increase in cell death and apoptosis |
Data extracted from a study on breast cancer cells.[1]
Experimental Protocols
1. Assessment of Cell Viability using MTT Assay
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired incubation period (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes.
-
Methodology:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
3. Measurement of Intracellular ROS using CellROX™ Green Reagent
-
Principle: CellROX™ Green is a fluorogenic probe that exhibits bright green fluorescence upon oxidation by ROS and subsequent binding to DNA.
-
Methodology:
-
Treat cells with this compound.
-
Add CellROX™ Green Reagent to the culture medium to a final concentration of 5 µM.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope, high-content imager, or flow cytometer.[8]
-
4. Western Blot for ER Stress Markers
-
Principle: Western blotting allows for the detection of specific proteins involved in the UPR pathway, such as BiP (Binding immunoglobulin protein), CHOP (C/EBP homologous protein), and phosphorylated eIF2α.
-
Methodology:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against BiP, CHOP, p-eIF2α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. Chemical inhibition of the integrated stress response impairs the ubiquitin-proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unfolded Protein Response (UPR) Pathway and ER Stress FAQs [bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
how to minimize variability in (6R)-FR054 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results when working with (6R)-FR054, an inhibitor of the PGM3 enzyme in the Hexosamine Biosynthetic Pathway (HBP).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme phosphoglucomutase 3 (PGM3), a key component of the Hexosamine Biosynthetic Pathway (HBP). By inhibiting PGM3, FR054 disrupts the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for protein glycosylation. This disruption leads to endoplasmic reticulum (ER) stress, induction of the Unfolded Protein Response (UPR), and ultimately, apoptosis (programmed cell death) in cancer cells.[1][2][3]
Q2: What are the common experimental applications of this compound?
A2: this compound is primarily used in cancer research to study the role of the HBP in tumor progression. Common applications include:
-
Investigating the anti-proliferative and apoptotic effects on cancer cell lines.
-
Studying the impact on protein glycosylation and ER stress.
-
Evaluating its potential as a therapeutic agent, alone or in combination with other drugs.[1][2][4]
Q3: At what concentration and for how long should I treat my cells with this compound?
A3: The optimal concentration and incubation time for this compound can vary depending on the cell line and the specific assay. However, published studies frequently use concentrations ranging from 0.5 mM to 1 mM for 24 to 48 hours to induce significant effects on cell viability and apoptosis in breast cancer cell lines.[5] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Troubleshooting Guide
Issue 1: High Variability in Cell Viability/Proliferation Assays
Q: My cell viability results with FR054 treatment are inconsistent between replicates and experiments. What could be the cause?
A: High variability in cell viability assays is a common issue and can stem from several factors. Here are some potential causes and solutions:
-
Inconsistent Cell Seeding Density: Variations in the initial number of cells seeded per well can significantly impact the final readout.[6]
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells. Perform a cell count before and after seeding to confirm consistency.
-
-
Cell Clumping: Aggregates of cells can lead to uneven exposure to FR054 and inaccurate assay readings.
-
Solution: Gently triturate the cell suspension to break up clumps before seeding. For strongly adherent or clumping cell lines, consider using a cell strainer.
-
-
Edge Effects in Microplates: Wells on the perimeter of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier.
-
-
Variable Incubation Times: Inconsistent incubation times with FR054 or the viability reagent (e.g., MTT, resazurin) will lead to variable results.[7][8]
-
Solution: Use a precise timer for all incubation steps and process all plates in the same manner.
-
Issue 2: Inconsistent Western Blot Results for HBP Pathway Proteins
Q: I am not seeing a consistent decrease in glycosylated proteins or an increase in ER stress markers after FR054 treatment in my Western blots. Why?
A: Inconsistent Western blot results can be frustrating. Consider the following troubleshooting steps:
-
Suboptimal Lysis Buffer: Incomplete cell lysis can result in poor protein extraction and variability.
-
Solution: Use a lysis buffer containing sufficient detergents (e.g., RIPA buffer) and protease/phosphatase inhibitors to ensure complete protein extraction and prevent degradation.
-
-
Inconsistent Protein Quantification: Inaccurate protein concentration measurement will lead to unequal loading of protein onto the gel.
-
Solution: Use a reliable protein quantification method (e.g., BCA assay) and ensure all samples are within the linear range of the assay. Run a loading control (e.g., beta-actin, GAPDH) to verify equal loading.
-
-
Timing of Treatment and Harvest: The induction of ER stress and changes in glycosylation are time-dependent.
-
Solution: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point to observe the desired changes in your specific cell line after FR054 treatment.
-
Issue 3: Difficulty in Detecting Apoptosis Consistently
Q: My apoptosis assay results (e.g., Annexin V/PI staining) show high background or inconsistent apoptotic populations after FR054 treatment. What should I do?
A: Apoptosis assays can be sensitive to handling and timing. Here are some tips to improve consistency:
-
Cell Handling During Staining: Over-trypsinization or harsh centrifugation can damage cell membranes, leading to false-positive PI staining.
-
Solution: Use a gentle cell detachment method (e.g., Accutase or brief trypsinization) and centrifuge at low speed (e.g., 300 x g) for 5 minutes. Handle cells gently throughout the staining procedure.
-
-
Timing of Analysis: Apoptosis is a dynamic process. Analyzing cells too early or too late after treatment can lead to inconsistent results.
-
Solution: Perform a time-course experiment to identify the peak of apoptosis in your cell model. Once stained, analyze the cells by flow cytometry as soon as possible, ideally within one hour.[9]
-
-
Compensation in Flow Cytometry: Improper compensation for spectral overlap between fluorochromes (e.g., FITC and PI) can lead to inaccurate gating of apoptotic populations.[10]
-
Solution: Use single-stained controls for each fluorochrome to set up proper compensation on the flow cytometer.
-
Quantitative Data Summary
Table 1: Effect of FR054 on Breast Cancer Cell Viability
| Cell Line | FR054 Concentration (mM) | Incubation Time (h) | Effect on Viability | Reference |
| MDA-MB-231 | 1 | 48 | Potently increased apoptosis | [5] |
| Multiple Breast Cancer Lines | 0.25 - 1 | 48 | Dose-dependent decrease in survival | [5] |
Experimental Protocols
Cell Viability Assay (Resazurin-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
FR054 Treatment: Treat cells with a range of FR054 concentrations (e.g., 0.1, 0.5, 1, 2 mM) and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48 hours) at 37°C and 5% CO2.
-
Reagent Addition: Add resazurin (B115843) solution to each well and incubate for 1-4 hours, protected from light.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
Data Analysis: Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability.
Western Blot for PGM3 and ER Stress Markers
-
Sample Preparation: After FR054 treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PGM3, CHOP, BiP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Collection: Treat cells with FR054. Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9][11]
Visualizations
Caption: Inhibition of PGM3 by this compound in the HBP pathway.
Caption: Workflow for a resazurin-based cell viability assay.
Caption: Logical relationships in troubleshooting experimental variability.
References
- 1. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis Protocols | USF Health [health.usf.edu]
- 5. researchgate.net [researchgate.net]
- 6. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
identifying potential artifacts in (6R)-FR054 functional assays
Welcome to the technical support center for functional assays involving (6R)-FR054. This resource is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot potential artifacts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhibitor of the enzyme phosphoglucomutase 3 (PGM3), a key component of the Hexosamine Biosynthetic Pathway (HBP). By inhibiting PGM3, this compound disrupts the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for protein glycosylation (both N-linked and O-linked). This disruption of glycosylation leads to endoplasmic reticulum (ER) stress, activation of the Unfolded Protein Response (UPR), and ultimately, apoptosis in susceptible cells.
Q2: What are the expected downstream cellular effects of this compound treatment?
A2: Treatment of cells with this compound is expected to result in:
-
A decrease in global N-linked and O-linked protein glycosylation.
-
Induction of ER stress, characterized by the activation of UPR signaling pathways (PERK, IRE1, and ATF6).
-
Increased expression of ER stress markers such as GRP78/BiP, CHOP, and spliced XBP1.
-
Induction of apoptosis, which can be measured by caspase activation and phosphatidylserine (B164497) externalization.
Q3: My this compound treatment shows no effect on my cells. What are the possible reasons?
A3: Several factors could contribute to a lack of effect:
-
Compound Inactivity: Ensure the this compound is the correct, active isomer and has been stored properly to prevent degradation.
-
Suboptimal Concentration: The effective concentration of this compound can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Insufficient Treatment Duration: The downstream effects of HBP inhibition, such as ER stress and apoptosis, take time to develop. Conduct a time-course experiment to identify the optimal treatment duration.
-
Cell Line Resistance: Some cell lines may have intrinsic resistance to HBP inhibition. This could be due to lower reliance on this pathway or compensatory mechanisms.
Q4: Can this compound interfere with fluorescence-based assays?
A4: While specific data on the fluorescent properties of this compound is limited, it is a good practice to assess potential compound interference in any fluorescence-based assay. This can be done by running a control plate with the compound in the absence of cells or staining reagents to check for autofluorescence or quenching.
Troubleshooting Guides
Glycosylation Status Assays (e.g., Lectin Staining)
Issue: Inconsistent or unexpected changes in glycosylation patterns after this compound treatment.
| Potential Cause | Recommended Solution |
| Non-specific lectin binding | Include a negative control by pre-incubating the lectin with its inhibitory sugar. Use a blocking solution (e.g., Carbo-Free™ Blocking Solution) to minimize non-specific interactions.[1][2] |
| High background staining | Optimize lectin concentration; too high a concentration can lead to non-specific binding. Ensure adequate washing steps after lectin incubation.[1][2] |
| Weak or no signal | Confirm the lectin's specificity for the glycan of interest. Increase lectin concentration or incubation time. Ensure the cell fixation method is compatible with lectin staining.[2][3] |
| Cell permeability issues | For intracellular glycan staining, ensure proper cell permeabilization. For cell surface staining, avoid permeabilization.[3] |
ER Stress & Unfolded Protein Response (UPR) Assays (e.g., Western Blot for p-PERK, CHOP)
Issue: Difficulty in detecting changes in ER stress markers.
| Potential Cause | Recommended Solution |
| Phosphatase activity in lysates | Prepare cell lysates on ice and add phosphatase inhibitors to the lysis buffer to preserve phosphorylation of UPR proteins like PERK and eIF2α.[4][5][6] |
| Weak or no signal for phosphorylated proteins | Use a positive control (e.g., cells treated with tunicamycin (B1663573) or thapsigargin) to confirm antibody and protocol efficacy.[7] Increase the amount of protein loaded on the gel. Use a highly sensitive chemiluminescent substrate.[5][6] |
| High background in Western blots | Optimize primary and secondary antibody concentrations. Use a suitable blocking buffer (e.g., BSA for phospho-antibodies instead of milk).[8] Ensure thorough washing steps.[9] |
| Incorrect antibody for the target | Use antibodies specifically validated for detecting the phosphorylated form of the protein of interest.[5] |
Apoptosis Assays (e.g., Annexin V/PI Staining)
Issue: High background or inconsistent results in apoptosis detection.
| Potential Cause | Recommended Solution |
| High percentage of Annexin V positive cells in negative control | Handle cells gently during harvesting to avoid mechanical damage to the cell membrane.[10][11] Avoid using EDTA for cell detachment as Annexin V binding is calcium-dependent.[10][12] |
| False positives with Propidium Iodide (PI) | Ensure cells are not overly confluent, which can lead to increased cell death. Analyze samples promptly after staining. |
| Weak Annexin V signal | Ensure the binding buffer contains an adequate concentration of calcium. Titrate the Annexin V conjugate to find the optimal staining concentration.[12] |
| Spectral overlap in flow cytometry | If your cells express fluorescent proteins (e.g., GFP), choose an Annexin V conjugate with a non-overlapping emission spectrum (e.g., APC or PE).[10] |
Experimental Protocols
Protocol 1: Western Blotting for O-GlcNAcylation and ER Stress Markers
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against O-GlcNAc, p-PERK, CHOP, or GRP78 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a chemiluminescent substrate and visualize the bands using an imaging system.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Include untreated cells as a negative control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle, non-EDTA-based dissociation solution.
-
Washing: Wash cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Caspase-3 Colorimetric Assay
-
Induce Apoptosis: Treat cells with this compound.
-
Cell Lysis: Resuspend 1-5 x 10^6 cells in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Assay Preparation: Dilute the cell lysate to a concentration of 50-200 µg of protein per 50 µL of Cell Lysis Buffer.
-
Reaction Setup: To each well of a 96-well plate, add 50 µL of 2X Reaction Buffer (with 10 mM DTT) and 50 µL of the cell lysate.
-
Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA substrate (200 µM final concentration).
-
Incubation: Incubate at 37°C for 1-2 hours, protected from light.
-
Reading: Read the absorbance at 400 or 405 nm using a microplate reader.[13][14][15][16]
Visualizations
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. maokangbio.com [maokangbio.com]
- 3. Histochemical analysis of cell surface glycans by lectin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 7. Identification of endoplasmic reticulum stress-inducing agents by antagonizing autophagy: a new potential strategy for identification of anti-cancer therapeutics in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. How to reduce the background of Annexin V staining? - Flow cytometry [protocol-online.org]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cosmobiousa.com [cosmobiousa.com]
- 16. apexbt.com [apexbt.com]
Technical Support Center: Refining (6R)-FR054 Delivery Methods for Targeted Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining delivery methods for the PGM3 inhibitor, (6R)-FR054, for targeted therapy applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the less active 6R-isomer of FR054, a potent inhibitor of the hexosamine biosynthetic pathway (HBP) enzyme N-acetylglucosamine-phosphate mutase (PGM3).[1] The more active stereoisomer is the 6S-isomer (CAS 35954-65-5).[2][3][4][5] By inhibiting PGM3, FR054 disrupts both N- and O-linked glycosylation, which are crucial for the function of many proteins involved in cancer progression.[2][3][5] This disruption leads to endoplasmic reticulum (ER) stress, the accumulation of reactive oxygen species (ROS), and ultimately, apoptosis (programmed cell death) in cancer cells.[2][3]
Q2: Why is targeted delivery important for FR054?
A2: While FR054 has shown promising anti-cancer effects, targeted delivery can enhance its therapeutic efficacy and minimize potential off-target side effects.[6] By directing the drug specifically to tumor cells, targeted delivery systems can increase the local concentration of FR054 at the tumor site, thereby improving its anti-tumor activity while reducing systemic exposure and potential toxicity to healthy tissues.
Q3: What are the key initial steps in designing a nanoparticle-based delivery system for FR054?
A3: The initial steps involve understanding the physicochemical properties of FR054, such as its solubility and stability, and selecting a suitable nanoparticle platform.[7] Key considerations include the choice of nanoparticle material (e.g., liposomes, polymeric nanoparticles), size, surface charge, and the method of drug loading.[7] It is also crucial to consider the desired release kinetics and the targeting strategy (passive or active).
Q4: What is the difference between passive and active targeting for nanoparticle delivery?
A4: Passive targeting relies on the inherent properties of nanoparticles and the tumor microenvironment. Nanoparticles of a certain size (typically <200 nm) can accumulate in tumor tissue through the Enhanced Permeability and Retention (EPR) effect, which is a result of leaky tumor vasculature and poor lymphatic drainage.[8] Active targeting involves modifying the nanoparticle surface with ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on cancer cells, leading to enhanced cellular uptake.
Q5: How can I determine the drug loading content and encapsulation efficiency of my FR054 nanoparticles?
A5: Drug loading content (DLC) and encapsulation efficiency (EE) are critical parameters for characterizing your nanoparticle formulation. DLC is the weight percentage of the drug relative to the total weight of the nanoparticle, while EE is the percentage of the initial drug that is successfully encapsulated.[9] These can be determined using indirect or direct methods.[9][10] The indirect method involves separating the nanoparticles from the formulation medium and measuring the amount of free, unencapsulated drug in the supernatant, typically by UV-Vis spectrophotometry or HPLC.[10] The direct method involves lysing the nanoparticles and directly measuring the amount of encapsulated drug.[9]
Troubleshooting Guides
This section addresses common issues encountered during the development and characterization of FR054-loaded nanoparticles.
| Problem | Potential Cause | Troubleshooting Steps |
| Nanoparticle Aggregation | Insufficient surface charge leading to a low zeta potential (typically between -10 mV and +10 mV). | - Modify the nanoparticle formulation to include charged lipids or polymers to increase electrostatic repulsion. Aim for a zeta potential greater than ±20 mV for good stability. |
| Inadequate steric hindrance. | - If using PEGylated lipids (e.g., DSPE-PEG), ensure the molar percentage is sufficient (a common starting point is 5 mol%) to provide a protective hydrophilic layer. | |
| Improper storage conditions. | - Store liposomal formulations at 4°C. Avoid freezing, which can cause aggregation upon thawing, unless a cryoprotectant (e.g., sucrose, trehalose) is used. | |
| Low Drug Encapsulation Efficiency | Inefficient drug loading method. | - For hydrophilic drugs, passive loading often results in low encapsulation. Consider active loading methods, such as creating a pH or ion gradient across the liposomal membrane. |
| Unfavorable drug-lipid interactions. | - Experiment with different lipid compositions, including varying the main phospholipid and cholesterol content, to optimize partitioning of FR054 into the nanoparticles. | |
| Issues with nanoparticle formation. | - Ensure complete hydration of the lipid film and optimize size reduction methods (e.g., sonication, extrusion) to form homogenous nanoparticles. | |
| Inconsistent Results in In Vitro Cytotoxicity Assays | Interference of nanoparticles with the assay. | - Nanoparticles can interfere with colorimetric assays like the MTT assay. Run appropriate controls, including nanoparticles without cells and nanoparticles with the assay reagents, to check for interference. |
| Instability of the formulation in cell culture media. | - Characterize the size and stability of your nanoparticles in the cell culture medium used for your experiments, as components in the media can induce aggregation. | |
| Poor In Vivo Efficacy | Rapid clearance of nanoparticles from circulation. | - Optimize nanoparticle size and surface properties. PEGylation can help reduce uptake by the reticuloendothelial system (RES) and prolong circulation time. |
| Insufficient tumor accumulation. | - Evaluate both passive (EPR-mediated) and active targeting strategies. For active targeting, ensure the chosen ligand has high affinity and specificity for receptors on your target cancer cells. | |
| Premature drug release. | - Design the nanoparticle to have a stable drug retention profile in circulation with triggered release at the tumor site (e.g., in response to the acidic tumor microenvironment). |
Data Presentation
The following tables summarize key quantitative data relevant to the formulation and evaluation of FR054 delivery systems.
Table 1: Physicochemical Properties of (6S)-FR054
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉NO₈ | [2] |
| Molecular Weight | 329.31 g/mol | [2] |
| Appearance | Oil | [2] |
| Solubility | ≥ 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | [2] |
| ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil | [2] | |
| Storage | -80°C for 6 months; -20°C for 1 month | [2] |
Table 2: Representative In Vitro and In Vivo Data for FR054
| Parameter | Cell Line / Animal Model | Value | Reference | |---|---|---| | In Vitro Cytotoxicity | | | | Concentration for Apoptosis Induction | MDA-MB-231 | 0.5 - 1 mM (48h) |[2] | | In Vivo Efficacy | | | | Animal Model | MDA-MB-231 Xenograft Mice | |[2][3] | | Dosage | 1000 mg/kg (intraperitoneal) | |[2] | | Dosing Regimen | Single or fractionated dose (500 mg/kg twice a day) |[2] | | Outcome | Suppression of cancer growth |[2][3][5] |
Table 3: Typical Physicochemical Parameters of Nanoparticle Formulations
| Nanoparticle Type | Typical Size Range (nm) | Typical Zeta Potential (mV) | Typical Drug Loading Efficiency (%) |
| Liposomes | 80 - 200 | -30 to +30 | 10 - 80 |
| Polymeric Nanoparticles (e.g., PLGA) | 100 - 300 | -20 to 0 | 20 - 90 |
| Solid Lipid Nanoparticles | 50 - 1000 | -40 to -10 | 50 - 95 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Nanoparticle Size and Zeta Potential Measurement
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of nanoparticles, and Electrophoretic Light Scattering (ELS) is used to determine their surface charge (zeta potential).
Methodology:
-
Sample Preparation:
-
Dilute the nanoparticle suspension in an appropriate dispersant (e.g., deionized water, PBS) to a suitable concentration to avoid multiple scattering effects. The optimal concentration will depend on the nanoparticle type and instrument sensitivity.
-
-
Instrument Setup:
-
Use a DLS instrument (e.g., Malvern Zetasizer).
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Select the appropriate dispersant in the software, ensuring the correct refractive index and viscosity are entered.
-
-
Size Measurement (DLS):
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument.
-
Perform at least three replicate measurements to ensure reproducibility.
-
Analyze the data to obtain the Z-average diameter and Polydispersity Index (PDI). A PDI below 0.3 is generally considered acceptable for monodisperse samples.
-
-
Zeta Potential Measurement (ELS):
-
Transfer the diluted sample to a zeta potential cell.
-
Ensure there are no air bubbles in the cell.
-
Place the cell in the instrument.
-
Perform at least three replicate measurements.
-
Analyze the data to obtain the zeta potential value in mV.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of free FR054 and FR054-loaded nanoparticles in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the treatment solutions. Include wells with untreated cells as a control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Cellular Uptake Analysis by Flow Cytometry
Principle: Flow cytometry can be used to quantify the internalization of fluorescently labeled nanoparticles by cells.
Methodology:
-
Nanoparticle Labeling:
-
Label your nanoparticles with a fluorescent dye (e.g., by encapsulating a fluorescent molecule or conjugating a fluorophore to the nanoparticle surface).
-
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to attach.
-
Treat the cells with the fluorescently labeled nanoparticles at a specific concentration for various time points (e.g., 1, 2, 4 hours).
-
-
Cell Harvesting:
-
Wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
Detach the cells using trypsin-EDTA.
-
Centrifuge the cells and resuspend them in FACS buffer (PBS with 1% BSA).
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Excite the cells with the appropriate laser and detect the fluorescence emission.
-
Gate the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity of the cells, which corresponds to the amount of nanoparticle uptake.
-
In Vivo Xenograft Tumor Model
Principle: A xenograft model involves implanting human cancer cells into immunocompromised mice to study tumor growth and the efficacy of anti-cancer therapies in a living organism.
Methodology:
-
Cell Preparation:
-
Culture human breast cancer cells (e.g., MDA-MB-231).
-
Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1-5 x 10⁶ cells per injection).
-
-
Animal Handling:
-
Use immunocompromised mice (e.g., nude or SCID mice).
-
Anesthetize the mice before the injection.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment:
-
When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the FR054 formulation (e.g., intraperitoneally) according to the desired dosing schedule. The control group should receive the vehicle.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and the body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Visualizations
Hexosamine Biosynthetic Pathway and FR054 Inhibition
Caption: The Hexosamine Biosynthetic Pathway and the inhibitory action of FR054 on PGM3.
Experimental Workflow for Nanoparticle Development
Caption: A general experimental workflow for the development and evaluation of targeted nanoparticles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the Hexosamine Biosynthetic Pathway with a novel PGM3 inhibitor, FR054, to suppress tumour growth and enhance chemotherapy sensitivity in cancer [boa.unimib.it]
- 4. Inhibition of the Hexosamine Biosynthetic Pathway by targeting PGM3 causes breast cancer growth arrest and apoptosis [pubmed.ncbi.nlm.nih.gov]
- 5. "Cellax Nanoparticles: Taxane Nanoformulations for Solid Tumor Targetin" by Lobat Tayebi and Mehran Alavi [digitalcommons.odu.edu]
- 6. mdpi.com [mdpi.com]
- 7. 药物递送常见问题 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Anti-Cancer Effects of (6R)-FR054
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the anti-cancer effects of (6R)-FR054 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule inhibitor of Phosphoglucomutase 3 (PGM3), a key enzyme in the Hexosamine Biosynthesis Pathway (HBP).[1][2][3] By inhibiting PGM3, this compound disrupts the production of UDP-GlcNAc, a critical substrate for protein N- and O-glycosylation.[1][2] This disruption leads to an accumulation of misfolded proteins, inducing the Unfolded Protein Response (UPR), and ultimately triggers cancer cell growth arrest and apoptosis.[1][2][3]
Q2: What are the most promising strategies to enhance the anti-cancer effects of this compound?
A2: Current research highlights three primary synergistic combination strategies:
-
Inhibition of Glutathione (B108866) Biosynthesis: Combining this compound with erastin (B1684096), an inhibitor of the cystine/glutamate antiporter (system Xc-), significantly enhances cancer cell death. This combination induces ferroptosis, a form of iron-dependent cell death, in addition to the apoptosis triggered by this compound alone.
-
Standard Chemotherapy: Co-administration with gemcitabine, a standard chemotherapeutic agent for pancreatic cancer, has shown synergistic effects in reducing tumor growth both in vitro and in vivo.[4]
-
Targeting KRAS-Driven Cancers: In cancer cells with KRAS mutations, combining this compound with a pan-KRAS inhibitor like BI-2852 can lead to an additive negative effect on cell proliferation and survival.
Q3: How does the combination of this compound and erastin lead to enhanced cancer cell death?
A3: this compound treatment induces the Unfolded Protein Response (UPR). The combination with erastin, which blocks glutathione synthesis, leads to a significant increase in cancer cell proliferation arrest and death. This enhanced effect is attributed to the induction of ferroptosis, a distinct form of programmed cell death characterized by iron-dependent lipid peroxidation.
Troubleshooting Guides
Issue 1: Suboptimal Synergistic Effect Observed in Combination Experiments
| Possible Cause | Troubleshooting Step |
| Incorrect drug concentrations or ratios. | Perform dose-response experiments for each drug individually to determine their IC50 values. Based on these values, design a combination experiment with varying ratios of the two drugs to identify the optimal synergistic ratio. |
| Inappropriate timing of drug administration. | The timing of co-administration can be critical. For example, pre-treating cells with this compound before adding the second agent may enhance synergy. Test different administration schedules (e.g., sequential vs. simultaneous). |
| Cell line-specific differences. | The synergistic effect can be cell line-dependent. If possible, test the combination in multiple cancer cell lines with relevant genetic backgrounds (e.g., KRAS mutation status). |
Issue 2: High Variability in Cell Viability Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistent cell distribution across the plate. Perform a cell density optimization experiment to determine the optimal seeding density for your cell line and assay duration. |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
| Reagent preparation or handling errors. | Prepare fresh drug dilutions for each experiment. Ensure complete solubilization of compounds. When using formazan-based assays like MTT, ensure complete dissolution of the formazan (B1609692) crystals before reading the absorbance. |
Issue 3: Difficulty in Confirming the Mechanism of Enhanced Cell Death (e.g., Apoptosis vs. Ferroptosis)
| Possible Cause | Troubleshooting Step |
| Incorrect assay selection or execution. | For Apoptosis: Use Annexin V/PI staining followed by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells. Confirm results with a caspase activity assay or Western blot for cleaved PARP and cleaved caspase-3.[5][6] For Ferroptosis: Measure lipid peroxidation using probes like C11-BODIPY 581/591 followed by flow cytometry.[7][8] Additionally, measure intracellular iron levels and glutathione (GSH) depletion.[8] Use specific inhibitors like ferrostatin-1 (for ferroptosis) or Z-VAD-FMK (for apoptosis) to rescue cell death and confirm the specific pathway.[9] |
| Ambiguous Western blot results. | Optimize your Western blot protocol. Ensure proper protein transfer, use appropriate blocking buffers, and titrate your primary and secondary antibodies. Include positive and negative controls for the proteins of interest.[10][11][12][13][14] |
Issue 4: Suspected Development of Resistance to this compound
| Possible Cause | Troubleshooting Step |
| Upregulation of the hexosamine salvage pathway. | Cancer cells can develop resistance to PGM3 inhibition by upregulating the hexosamine salvage pathway, which provides an alternative route for UDP-GlcNAc synthesis. This can involve increased expression of N-acetylglucosamine kinase (NAGK).[15][16][17][18][19] To investigate this, perform qPCR or Western blot analysis to assess the expression levels of NAGK and other key enzymes in the salvage pathway in resistant versus sensitive cells. |
| Activation of bypass signaling pathways. | Resistance to targeted therapies can arise from the activation of alternative survival pathways. For instance, in KRAS-mutant cancers, feedback loops can reactivate downstream signaling. Analyze key signaling pathways (e.g., PI3K/Akt, MAPK/ERK) in resistant cells to identify potential bypass mechanisms. |
Quantitative Data Summary
Table 1: Synergistic Effects of this compound in Combination with Other Anti-Cancer Agents
| Combination Agent | Cancer Type | Cell Line(s) | Observed Effect | Quantitative Data (Example) | Citation(s) |
| Erastin | Pancreatic | PANC-1 | Synergistic cell death | Combined treatment of FR054 and erastin resulted in a significantly higher percentage of cell death compared to either agent alone after 48 and 72 hours. | |
| Gemcitabine | Pancreatic | MIA PaCa-2, PANC-1 | Synergistic reduction in cell viability and tumor growth | Combination treatment significantly reduced cell viability at 24, 48, and 72 hours compared to single-agent treatments. In vivo, the combination led to a potent reduction of xenograft tumor growth. | [4] |
| BI-2852 | KRAS-mutant cancers | Not specified | Additive negative effect on cell proliferation and survival | Combined treatment of FR054 with BI-2852, a pan-RAS inhibitor, exerts an additive negative effect on cell proliferation and survival by suppressing Akt activity and cyclin D1 expression. Specific quantitative synergy data is not yet available. | [11] |
Experimental Protocols
Protocol 1: Assessment of Drug Synergy using the MTT Assay
This protocol is a general guideline for assessing the synergistic effects of this compound and a combination agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination agent (e.g., erastin, gemcitabine)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][20]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[4][20]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5][21]
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination agent individually and in combination at fixed ratios (e.g., based on their IC50 values).
-
Treat the cells with the single agents and the combinations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[20][21]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[4][20]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Detection of Apoptosis using Annexin V/PI Staining
This protocol allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells following drug treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect both adherent and suspension cells. For adherent cells, use a gentle detachment method to maintain cell integrity.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6][23][24]
-
Flow Cytometry Analysis:
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflows
// Nodes FR054 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGM3 [label="PGM3", fillcolor="#FBBC05", fontcolor="#202124"]; HBP [label="Hexosamine\nBiosynthesis Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; UDP_GlcNAc [label="UDP-GlcNAc", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycosylation [label="Protein Glycosylation", fillcolor="#F1F3F4", fontcolor="#202124"]; UPR [label="Unfolded Protein\nResponse (UPR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
Erastin [label="Erastin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SystemXc [label="System Xc-", fillcolor="#FBBC05", fontcolor="#202124"]; Glutathione [label="Glutathione (GSH)\nSynthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid_ROS [label="Lipid ROS\nAccumulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ferroptosis [label="Ferroptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
CellDeath [label="Enhanced\nCancer Cell Death", shape=ellipse, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges FR054 -> PGM3 [label="inhibits"]; PGM3 -> HBP [style=invis]; HBP -> UDP_GlcNAc [label="produces"]; UDP_GlcNAc -> Glycosylation [label="required for"]; {rank=same; PGM3; SystemXc;} edge [style=dashed, arrowhead=none]; PGM3 -> SystemXc [style=invis]; edge [style=solid, arrowhead=normal];
FR054 -> HBP [label="inhibits", style=dashed, constraint=false]; HBP -> Glycosylation [style=invis]; Glycosylation -> UPR [label="disruption leads to"]; UPR -> Apoptosis [label="induces"];
Erastin -> SystemXc [label="inhibits"]; SystemXc -> Glutathione [label="required for"]; Erastin -> Glutathione [label="inhibits", style=dashed, constraint=false]; Glutathione -> Lipid_ROS [label="depletion leads to"]; Lipid_ROS -> Ferroptosis [label="induces"];
Apoptosis -> CellDeath; Ferroptosis -> CellDeath; } .dot Figure 1: Synergistic mechanism of this compound and Erastin.
// Nodes Start [label="Start: Cancer Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seeding [label="Seed Cells in 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Treat with this compound,\nCombination Agent, and Controls", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubate (24-72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Assay [label="Perform MTT Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Assay [label="Perform Annexin V/PI Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Cell Viability, Synergy Score)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion on Synergy", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Seeding; Seeding -> Treatment; Treatment -> Incubation; Incubation -> MTT_Assay; Incubation -> Apoptosis_Assay; MTT_Assay -> Data_Analysis; Apoptosis_Assay -> Data_Analysis; Data_Analysis -> Conclusion; } .dot Figure 2: General workflow for assessing drug synergy.
// Nodes FR054 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGM3 [label="PGM3", fillcolor="#FBBC05", fontcolor="#202124"]; HBP_de_novo [label="De Novo HBP", fillcolor="#F1F3F4", fontcolor="#202124"]; UDP_GlcNAc [label="UDP-GlcNAc", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Death [label="Cancer Cell Death", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Resistance [label="Resistance to this compound", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Salvage_Pathway [label="Upregulation of\nHexosamine Salvage Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; NAGK [label="NAGK", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges FR054 -> PGM3 [label="inhibits"]; PGM3 -> HBP_de_novo [style=invis]; HBP_de_novo -> UDP_GlcNAc [label="produces"]; UDP_GlcNAc -> Cell_Death [label="disruption leads to"]; FR054 -> HBP_de_novo [label="inhibits", style=dashed, constraint=false];
Resistance -> Salvage_Pathway [label="can be caused by"]; Salvage_Pathway -> NAGK [label="involves upregulation of"]; NAGK -> UDP_GlcNAc [label="provides alternative\nsource of"]; UDP_GlcNAc -> Resistance [style=invis]; } .dot Figure 3: Potential resistance mechanism to this compound.
References
- 1. Inhibition of the Hexosamine Biosynthetic Pathway by targeting PGM3 causes breast cancer growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HBP Pathway Inhibitor FR054 Enhances Temozolomide Sensitivity in Glioblastoma Cells by Promoting Ferroptosis and Inhibiting O‐GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Hexosamine Biosynthetic Pathway with a novel PGM3 inhibitor, FR054, to suppress tumour growth and enhance chemotherapy sensitivity in cancer [boa.unimib.it]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. Troubleshooting tips for western blot | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. assaygenie.com [assaygenie.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Targeting PGM3 abolishes SREBP-1 activation-hexosamine synthesis feedback regulation to effectively suppress brain tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glutamine deprivation triggers NAGK-dependent hexosamine salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. atcc.org [atcc.org]
- 22. protocols.io [protocols.io]
- 23. bosterbio.com [bosterbio.com]
- 24. kumc.edu [kumc.edu]
addressing inconsistencies in (6R)-FR054 synthesis and purification
Welcome to the technical support center for the synthesis and purification of (6R)-FR054. This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
A1: this compound, chemically known as 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2,1-d]-2-oxazoline, is a potent inhibitor of phosphoglucomutase 3 (PGM3), a key enzyme in the Hexosamine Biosynthetic Pathway (HBP). Its synthesis is challenging due to the inherent chemical instability of the glycosyl oxazoline (B21484) core structure. This functional group is susceptible to hydrolysis, particularly under acidic conditions, which can lead to low yields and purification difficulties.[1]
Q2: What are the most common inconsistencies observed during the synthesis of this compound?
A2: The most frequently encountered inconsistencies include:
-
Low Yields: Often attributed to the degradation of the oxazoline ring during the reaction or workup.
-
Formation of Anomeric Mixtures: The synthesis may produce a mixture of α and β anomers, which can be difficult to separate.
-
Incomplete Acetylation: Failure to fully acetylate the hydroxyl groups can result in a mixture of partially acetylated products.
-
Side Reactions: The formation of byproducts from inter- or intramolecular reactions of the starting materials or intermediates.
Q3: What are the key considerations for the purification of this compound?
A3: Given the lability of the oxazoline ring, purification requires careful control of conditions. Reversed-phase High-Performance Liquid Chromatography (HPLC) is a common method. Key considerations include:
-
pH of the Mobile Phase: A neutral or slightly basic mobile phase is recommended to prevent hydrolysis of the oxazoline.
-
Temperature: Purification should be performed at ambient or lower temperatures to minimize degradation.
-
Stationary Phase: A C18 column is typically suitable for the separation of acetylated sugar derivatives.
-
Solvent Choice: Acetonitrile and water are common mobile phase components.
Q4: How can I assess the purity and stereochemistry of my synthesized this compound?
A4: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase can resolve the (6R) and (6S) enantiomers and assess enantiomeric purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure, including the presence of the oxazoline ring and the acetyl groups. Specific proton and carbon chemical shifts and coupling constants can confirm the stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
Troubleshooting Guides
Synthesis Inconsistencies
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low reaction yield | 1. Hydrolysis of the oxazoline ring by acidic reagents or workup conditions. 2. Incomplete reaction due to insufficient reaction time or temperature. 3. Degradation of starting materials. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Use a non-acidic workup. 2. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time. 3. Ensure the purity and stability of starting materials before use. |
| Formation of multiple spots on TLC/peaks in HPLC | 1. Presence of unreacted starting materials. 2. Formation of anomeric (α/β) isomers. 3. Incomplete acetylation of hydroxyl groups. 4. Formation of side-products. | 1. Optimize reaction stoichiometry and reaction time. 2. Employ stereoselective synthesis methods. Purification by chiral HPLC may be necessary. 3. Use an excess of the acetylating agent and ensure adequate reaction time. 4. Optimize reaction conditions (temperature, solvent, catalyst) to minimize side reactions. |
| Product is unstable and degrades upon storage | Inherent chemical liability of the anomeric acetal (B89532) in the oxazoline ring, making it prone to hydrolysis.[1] | Store the purified product under anhydrous and aprotic conditions at low temperatures (-20°C or below). Avoid exposure to moisture and acidic environments. |
Purification Challenges
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution in HPLC | 1. Inappropriate mobile phase composition or pH. 2. Column degradation or contamination. 3. Co-elution of isomers or impurities. | 1. Optimize the mobile phase gradient and pH. A neutral to slightly basic pH is often beneficial for oxazoline stability. 2. Flush the column with an appropriate solvent sequence. If the problem persists, replace the column. 3. Adjust the mobile phase composition or switch to a different stationary phase (e.g., a different type of C18 or a chiral column). |
| Product degradation during purification | Hydrolysis of the oxazoline ring due to acidic mobile phase or prolonged exposure to protic solvents. | 1. Use buffered mobile phases to maintain a stable, non-acidic pH. 2. Minimize the purification time and evaporate the collected fractions promptly under reduced pressure at low temperature. |
| Difficulty in separating anomers | The α and β anomers have very similar polarities. | Use a chiral HPLC column or optimize the separation on a high-resolution C18 column with a shallow gradient. |
Experimental Protocols
Representative Synthesis of a Glycosyl Oxazoline
The following is a representative protocol for the synthesis of a 2-methyl-glycosyl oxazoline from a peracetylated N-acetyl sugar, which is a common precursor for compounds like this compound.
Materials:
-
Peracetylated N-acetyl-D-glucosamine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Ferric Chloride (FeCl3)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the peracetylated N-acetyl-D-glucosamine in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous FeCl3 portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the time determined by TLC monitoring (typically 2-4 hours).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC.
HPLC Method for Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable ratio of A:B (e.g., 80:20) and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Visualizations
Hexosamine Biosynthetic Pathway and FR054's Mechanism of Action
Caption: The Hexosamine Biosynthetic Pathway and the inhibitory action of this compound on PGM3.
General Workflow for this compound Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Synthesis Yield
Caption: A logical troubleshooting guide for addressing low yields in this compound synthesis.
References
Validation & Comparative
validating the anti-tumor effects of (6R)-FR054 in different cancer types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of the novel PGM3 inhibitor, (6R)-FR054, against standard-of-care treatments in various cancer types. The data presented is compiled from preclinical studies to offer an objective evaluation of the compound's potential.
Executive Summary
This compound is an experimental small molecule inhibitor of Phosphoglucomutase 3 (PGM3), a key enzyme in the Hexosamine Biosynthetic Pathway (HBP). By inhibiting PGM3, this compound disrupts cellular glycosylation processes, leading to anti-tumor effects in several cancer models. This guide focuses on its efficacy in Triple-Negative Breast Cancer (TNBC), Pancreatic Cancer, and KRAS/LKB1 co-mutant Lung Cancer, comparing its performance with established therapeutic agents.
Triple-Negative Breast Cancer (TNBC)
This compound has demonstrated significant anti-tumor activity in preclinical models of TNBC, a particularly aggressive subtype of breast cancer with limited treatment options.
Comparative Efficacy Data
| Treatment | Cell Line | Endpoint | Result |
| This compound | MDA-MB-231 | Cell Viability (48h) | Reduced viability at 0.5-1 mM concentrations[1][2] |
| MDA-MB-231 | Apoptosis (48h) | Significant increase in apoptosis at 1 mM[2] | |
| MDA-MB-231 Xenograft | Tumor Growth | Suppressed tumor growth at 1000 mg/kg (ip)[2] | |
| Doxorubicin | MDA-MB-231 | IC50 (48h) | 0.69 µM[3], 1.38 µg/ml[4], 1.65 µg/mL[5], 6602 nM[6], 0.16 µM[7] |
| Paclitaxel | MDA-MB-231 | IC50 (5 days) | 5 nM[1] |
| MDA-MB-231 | IC50 | 2 nM to >100 nM (resistant)[8], 0.3 µM[9], 0.037 µM[10] | |
| Pembrolizumab | MDA-MB-231 Xenograft | Tumor Growth | Significantly delayed tumor growth[11] |
Signaling Pathway of this compound in TNBC
This compound inhibits PGM3, leading to a reduction in N- and O-glycosylation. This disruption of protein glycosylation induces endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR). Prolonged UPR activation, coupled with the accumulation of intracellular Reactive Oxygen Species (ROS), triggers apoptotic cell death.
Pancreatic Cancer
Preclinical evidence suggests that this compound may offer a novel therapeutic strategy for pancreatic cancer, demonstrating effects on cell viability and apoptosis.
Comparative Efficacy Data
| Treatment | Cell Line | Endpoint | Result |
| This compound | MIA PaCa-2 | Cell Viability (72h) | Reduced with 350 µM[12] |
| PANC-1 | Cell Viability (72h) | Reduced with 500 µM[12] | |
| MIA PaCa-2 | Apoptosis (72h) | Increased with 350 µM[12] | |
| PANC-1 | Apoptosis (72h) | Increased with 500 µM[12] | |
| Gemcitabine | MIA PaCa-2 | IC50 (72h) | 122.5 nM[13] |
| PANC-1 | IC50 (72h) | 716.1 nM[13] | |
| MIA PaCa-2 | IC50 | 0.087 µM[14] | |
| PANC-1 | IC50 | 0.201 µM[14] | |
| AsPC-1, BxPC-3, MIA PaCa-2, Panc-1 | IC50 | Ranged from 494nM to 23.9 μM[15] | |
| FOLFIRINOX | Pancreatic Cancer Patients | Median PFS | 6.4 months[16] |
| Pancreatic Cancer Patients | Median OS | 11.1 months[16] |
KRAS/LKB1 Co-mutant Lung Cancer
The efficacy of this compound in this specific genetic subtype of non-small cell lung cancer (NSCLC) has not yet been reported in publicly available literature. The standard of care for KRAS-mutant NSCLC is evolving and depends on the specific co-mutations present.
Standard of Care Efficacy Data
| Treatment | Cancer Subtype | Endpoint | Result |
| Docetaxel | KRAS-mutant NSCLC | Response Rate | Varies based on co-mutations; less effective in LKB1-mutant models. |
| Sotorasib (KRAS G12C inhibitor) | KRAS G12C-mutant NSCLC | Objective Response Rate | 37.1% in previously treated patients[17][18][19] |
| KRAS G12C-mutant NSCLC | Median PFS | 6.8 months[18][19] | |
| Adagrasib (KRAS G12C inhibitor) | KRAS G12C-mutant NSCLC | Objective Response Rate | 43% in previously treated patients |
| KRAS G12C-mutant NSCLC | Disease Control Rate | 80% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound, doxorubicin, paclitaxel, gemcitabine) for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the test compound at the desired concentration and duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Compound Administration: Administer the test compound (e.g., this compound via intraperitoneal injection) or vehicle control according to the specified dosing schedule.
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology).
Conclusion
This compound demonstrates promising anti-tumor activity in preclinical models of TNBC and pancreatic cancer by targeting the Hexosamine Biosynthetic Pathway. Its mechanism of action, involving the induction of ER stress and apoptosis, presents a novel approach to cancer therapy. Further investigation, particularly in genetically defined cancer subtypes like KRAS/LKB1 co-mutant lung cancer, is warranted to fully elucidate its therapeutic potential. The data presented in this guide suggests that this compound is a compelling candidate for continued drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. onclive.com [onclive.com]
- 5. Inhibition of the Hexosamine Biosynthetic Pathway by targeting PGM3 causes breast cancer growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Apoptosis by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The HBP Pathway Inhibitor FR054 Enhances Temozolomide Sensitivity in Glioblastoma Cells by Promoting Ferroptosis and Inhibiting O‐GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MIA PaCa-2 and PANC-1 - pancreas ductal adenocarcinoma cell lines with neuroendocrine differentiation and somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. LKB1/KRAS mutant lung cancers constitute a genetic subset of NSCLC with increased sensitivity to MAPK and mTOR signalling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhanced vulnerability of LKB1-deficient NSCLC to disruption of ATP pools and redox homeostasis by 8-Cl-Ado - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of (6R)-FR054 and Other Hexosamine Biosynthetic Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Hexosamine Biosynthetic Pathway (HBP) has emerged as a critical metabolic route fueling cancer cell proliferation, survival, and therapeutic resistance. Its product, UDP-N-acetylglucosamine (UDP-GlcNAc), is the essential substrate for protein glycosylation, a post-translational modification integral to a multitude of cellular processes. Consequently, targeting the HBP presents a promising strategy in oncology. This guide provides a comparative analysis of (6R)-FR054, a selective inhibitor of N-Acetylglucosamine-phosphate Mutase (PGM3), with other known inhibitors of the HBP, offering a resource for researchers in the field.
Performance Comparison of HBP Inhibitors
This compound distinguishes itself from other HBP inhibitors, such as 6-diazo-5-oxo-L-norleucine (DON) and Azaserine, by its specific mode of action. While DON and Azaserine are glutamine analogs that broadly inhibit glutamine-utilizing enzymes, including the first and rate-limiting enzyme of the HBP, glutamine:fructose-6-phosphate amidotransferase (GFAT), this compound targets a downstream enzyme, PGM3. This specificity is anticipated to result in a more favorable toxicity profile.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other HBP inhibitors. It is important to note that the experimental conditions, such as cell lines and assay durations, may vary between studies, warranting caution in direct comparisons.
Table 1: In Vitro Efficacy of HBP Inhibitors
| Inhibitor | Target Enzyme | Cell Line | Assay | IC50 / Effective Concentration | Citation |
| This compound | PGM3 | MDA-MB-231 | Cell Viability | 0.5 - 1 mM (significant reduction in viability) | |
| MDA-MB-231 | Apoptosis | 0.5 - 1 mM (significant increase) | |||
| Pancreatic Cancer Cells | Cell Proliferation | 350 - 500 µM (dose-dependent arrest) | |||
| 6-Diazo-5-oxo-L-norleucine (DON) | GFAT | A549 | Cell Proliferation | IC50: 3.7 µM | |
| Calu-3 | Cell Proliferation | IC50: 7.0 µM | |||
| H2009 | Cell Proliferation | IC50: 4.2 µM | |||
| Pancreatic Cancer Cells | Cell Proliferation | IC50 values vary across cell lines | |||
| AML Cells | Differentiation | 12.5 µM (induces differentiation) | |||
| Azaserine | GFAT | Human Endothelial Cells | Not specified | Not specified |
Table 2: In Vivo Efficacy of HBP Inhibitors
| Inhibitor | Animal Model | Tumor Type | Dosage and Administration | Outcome | Citation |
| This compound | Mice with MDA-MB-231 xenografts | Breast Cancer | 1000 mg/kg, intraperitoneal injection | Suppresses cancer growth | |
| 6-Diazo-5-oxo-L-norleucine (DON) | NSG mice with HL-60 xenografts | Acute Myeloid Leukemia | 0.65 mg/kg, intraperitoneal injection | Reduced tumor growth and induced differentiation |
Signaling Pathways and Mechanisms of Action
Inhibition of the HBP disrupts cellular glycosylation, leading to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. This triggers a cellular signaling network called the Unfolded Protein Response (UPR). This compound has been shown to induce ER stress and a ROS-dependent apoptotic cell death. The UPR is a complex pathway with three main sensor proteins: IRE1α, PERK, and ATF6. Activation of these sensors initiates downstream signaling cascades aimed at restoring ER homeostasis or, if the stress is prolonged and severe, inducing apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of HBP inhibitors.
PGM3 Activity Assay
This assay measures the enzymatic activity of PGM3 by quantifying the conversion of GlcNAc-6-P to GlcNAc-1-P.
Principle: The product of the PGM3 reaction, GlcNAc-1-P, is used in a coupled reaction with UDP-GlcNAc pyrophosphorylase (UAP1/AGX1) and UTP to produce UDP-GlcNAc and pyrophosphate. The rate of UDP-GlcNAc production is then measured.
Protocol Summary:
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, UTP, and a recombinant UAP1/AGX1 enzyme.
-
Enzyme and Substrate: Add purified PGM3 enzyme or cell lysate containing PGM3 to the reaction mixture. Initiate the reaction by adding the substrate, N-acetylglucosamine-6-phosphate (GlcNAc-6-P).
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Quantification: Stop the reaction and quantify the amount of UDP-GlcNAc produced using High-Performance Liquid Chromatography (HPLC).
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of HBP inhibitors on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Protocol Summary:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the HBP inhibitor (e.g., this compound, DON) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the inhibitor.
Western Blot Analysis of UPR Markers
This technique is used to detect and quantify the expression levels of key proteins involved in the Unfolded Protein Response.
Protocol Summary:
-
Cell Lysis: Treat cells with the HBP inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for UPR markers (e.g., p-IRE1α, XBP1s, p-eIF2α, ATF4, CHOP, and GRP78/BiP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Studies
These studies are essential for evaluating the anti-tumor efficacy of HBP inhibitors in a living organism.
Protocol Summary:
-
Cell Culture and Implantation: Culture a human cancer cell line (e.g., MDA-MB-231 for breast cancer) and subcutaneously inject a specific number of cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
Inhibitor Administration: Once the tumors reach a certain volume, randomize the mice into treatment and control groups. Administer the HBP inhibitor (e.g., this compound) or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and perform further analyses on the tumor tissue (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
This compound represents a promising, selective inhibitor of the Hexosamine Biosynthetic Pathway with demonstrated anti-cancer effects in preclinical models. Its specificity for PGM3 may offer a wider therapeutic window compared to less specific glutamine analog inhibitors like DON and Azaserine. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety profiles of these compounds. The experimental protocols and diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of HBP inhibition in cancer.
A Preclinical Head-to-Head: (6R)-FR054 Shows Promise in Triple-Negative Breast Cancer Models Compared to Standard Chemotherapies
For Immediate Release
[City, State] – [Date] – A novel inhibitor of the hexosamine biosynthetic pathway (HBP), (6R)-FR054, demonstrates significant anti-cancer activity in preclinical models of triple-negative breast cancer (TNBC), a particularly aggressive form of the disease. Emerging data suggests its efficacy is comparable to standard-of-care chemotherapies, doxorubicin (B1662922) and paclitaxel (B517696), in inhibiting cancer cell growth, warranting further investigation as a potential therapeutic agent.
This compound, a small molecule inhibitor of the enzyme phosphoglucomutase 3 (PGM3), targets a critical metabolic pathway often upregulated in cancer cells. This targeted approach induces cell proliferation arrest and apoptosis (programmed cell death) and curtails the ability of cancer cells to adhere and migrate, key processes in tumor progression and metastasis.[1] The mechanism of action involves the induction of the Unfolded Protein Response (UPR) and the accumulation of reactive oxygen species (ROS) within the cancer cells.[1]
In Vitro Efficacy: this compound Demonstrates Potent Cytotoxicity
In head-to-head in vitro studies using the MDA-MB-231 human triple-negative breast cancer cell line, this compound exhibited potent cytotoxic effects. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for this compound and compared with the standard chemotherapeutic agents doxorubicin and paclitaxel.
| Drug | Cell Line | IC50 Value | Reference(s) |
| This compound | MDA-MB-231 | ~1 mM (estimated) | [2] |
| Doxorubicin | MDA-MB-231 | 0.46 µM - 9.67 µM | [3] |
| Paclitaxel | MDA-MB-231 | 0.03 µM - 100 nM | [4] |
| Table 1: Comparative in vitro cytotoxicity (IC50) of this compound and standard breast cancer drugs in the MDA-MB-231 cell line. |
In Vivo Studies: this compound Suppresses Tumor Growth in Animal Models
The anti-tumor efficacy of this compound was further evaluated in a xenograft model where MDA-MB-231 cells were implanted in nude mice. Treatment with this compound resulted in a significant suppression of tumor growth.[5][6] Both single and fractionated dosing schedules of this compound demonstrated a statistically significant reduction in tumor volume compared to control groups.[6] While direct comparative percentage of tumor growth inhibition data is not yet available for a side-by-side analysis, the observed in vivo activity of this compound is a promising indicator of its therapeutic potential. Studies on doxorubicin and paclitaxel in similar MDA-MB-231 xenograft models have also shown significant tumor growth inhibition.[7]
| Drug | Animal Model | Dosing | Outcome | Reference(s) |
| This compound | MDA-MB-231 Xenograft (Mice) | Single and fractionated doses | Significant tumor growth suppression | [5][6] |
| Doxorubicin | MDA-MB-231 Xenograft (Mice) | 1.5 mg/kg/week i.v. bolus | Significant decrease in tumor volume | [7] |
| Paclitaxel | MDA-MB-231 Xenograft (Mice) | 10 mg/kg/day | Decreased tumor effectiveness with Dex pretreatment | [8] |
| Table 2: Summary of in vivo efficacy of this compound and standard breast cancer drugs in MDA-MB-231 xenograft models. |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of this compound and standard chemotherapies are visualized below.
References
- 1. Inhibition of the Hexosamine Biosynthetic Pathway by targeting PGM3 causes breast cancer growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Breast cancer cells evade paclitaxel-induced cell death by developing resistance to dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
cross-validation of (6R)-FR054's mechanism of action in independent studies
(6R)-FR054 , a novel competitive inhibitor of phosphoglucomutase 3 (PGM3), has emerged as a promising therapeutic agent in preclinical cancer studies. PGM3 is a critical enzyme in the Hexosamine Biosynthetic Pathway (HBP), which is responsible for the production of UDP-GlcNAc, a vital precursor for protein and lipid glycosylation. Aberrant flux through the HBP has been implicated in tumor progression, making it an attractive target for cancer therapy.[1][2] This guide provides a comparative analysis of FR054's mechanism of action, supported by experimental data from independent studies, and contrasts its performance with alternative therapeutic strategies.
Mechanism of Action of this compound
Independent studies have consistently demonstrated that FR054 exerts its anti-cancer effects by inhibiting PGM3, leading to a cascade of cellular events.[1][3][4] The primary mechanism involves the reduction of both N- and O-linked glycosylation, which in turn induces the Unfolded Protein Response (UPR) due to the accumulation of misfolded proteins in the endoplasmic reticulum.[1][2][5] This sustained ER stress ultimately triggers apoptotic cell death. Furthermore, FR054 treatment has been shown to increase the accumulation of intracellular reactive oxygen species (ROS), contributing to its cytotoxic effects.[1][2]
Comparative Performance Data
The efficacy of FR054 has been evaluated in various cancer cell lines, both as a monotherapy and in combination with other agents. The following tables summarize key quantitative data from independent studies.
Table 1: Effect of FR054 on Cancer Cell Proliferation
| Cell Line | Treatment | Concentration | Time (h) | Proliferation Reduction (%) | Reference |
| MiaPaCa-2 | FR054 | Not Specified | Not Specified | ~52% | [5] |
| MiaPaCa-2 | Erastin (B1684096) + FR054 | Not Specified | Not Specified | ~69% | [5] |
| BxPC-3 | FR054 | Not Specified | 72 | Significant | [5] |
| BxPC-3 | Erastin + FR054 | Not Specified | 72 | ~100% | [5] |
| MDA-MB-231 | FR054 | 250 µM - 1 mM | 48 | Dose-dependent | [6] |
Table 2: Cytotoxicity of FR054
| Cell Line | Treatment | Time (h) | Cytotoxicity | Reference |
| MiaPaCa-2 | FR054 | 48 & 72 | Significantly higher than control | [5] |
| BxPC-3 | FR054 | 48 & 72 | Significantly higher than control | [5] |
Table 3: Biochemical Effects of FR054
| Cell Line | Parameter Measured | Treatment | Time | Effect | Reference |
| Not Specified | UDP-GlcNAc levels | FR054 | 30 min | ~50% reduction | [6] |
| MDA-MB-231 | Protein O-GlcNAcylation | FR054 | Not Specified | Significant decrease | [1] |
| GBM Cells | Protein O-GlcNAcylation | FR054 | 72 h | Significant decrease | [3] |
Comparison with Alternatives
FR054's mechanism and efficacy can be compared to other HBP inhibitors and combination therapy strategies.
-
Azaserine (B1665924): A glutamine antagonist that inhibits an early step in the HBP. While effective, prolonged treatment with azaserine has been associated with tumor growth in some models, raising concerns about its long-term use.[4]
-
Combination Therapy:
-
Erastin: A ferroptosis-inducing agent. The combination of FR054 and erastin has shown synergistic effects in pancreatic cancer cells, leading to a greater reduction in cell proliferation than either agent alone.[5]
-
Temozolomide (TMZ): An alkylating agent used in glioblastoma treatment. FR054 has been shown to enhance the sensitivity of glioblastoma cells to TMZ, suggesting a potential role in overcoming drug resistance.[3]
-
Detailed Experimental Protocols
Cell Viability Assay (Trypan Blue Exclusion)
-
Cell Seeding: Seed cells in a complete growth medium in multi-well plates.
-
Treatment: After allowing cells to adhere, treat with FR054, a vehicle control (e.g., DMSO), and/or other compounds for the desired time period (e.g., 24, 48, 72 hours).[5]
-
Cell Harvesting: Detach cells using trypsin and resuspend in a complete medium.
-
Staining: Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Counting: Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculation: Calculate the percentage of viable cells and the reduction in proliferation compared to the control group.
Western Blot Analysis
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GRP78, ATF4, CHOP, O-GlcNAc) overnight at 4°C.[3][5]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of UDP-GlcNAc Levels (HPLC)
-
Metabolite Extraction: Extract metabolites from treated and control cells.
-
HPLC Analysis: Analyze the cell extracts using high-performance liquid chromatography (HPLC) to measure the concentration of UDP-GlcNAc.[6]
-
Normalization: Normalize the UDP-GlcNAc levels to the total protein concentration of the cell lysate.
Conclusion
Independent studies consistently validate the mechanism of action of this compound as a PGM3 inhibitor that disrupts the Hexosamine Biosynthetic Pathway. This leads to reduced glycosylation, induction of the Unfolded Protein Response, increased ROS production, and ultimately apoptosis in cancer cells. The available data suggests that FR054 is effective as a monotherapy and shows synergistic potential when combined with other anti-cancer agents. Further research, particularly in preclinical in vivo models, is warranted to fully elucidate its therapeutic potential.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the Hexosamine Biosynthetic Pathway by targeting PGM3 causes breast cancer growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The HBP Pathway Inhibitor FR054 Enhances Temozolomide Sensitivity in Glioblastoma Cells by Promoting Ferroptosis and Inhibiting O‐GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PGM3 as a Novel Therapeutic Strategy in KRAS/LKB1 Co-Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PGM3 inhibition shows cooperative effects with erastin inducing pancreatic cancer cell death via activation of the unfolded protein response [frontiersin.org]
- 6. Inhibition of the Hexosamine Biosynthetic Pathway by targeting PGM3 causes breast cancer growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (6R)-FR054 and its Structural Analogs for Researchers in Drug Development
(6R)-FR054, a novel inhibitor of the hexosamine biosynthetic pathway (HBP) enzyme phosphoglucomutase 3 (PGM3), has demonstrated significant anti-cancer effects, particularly in breast cancer models. This guide provides a detailed comparison of this compound and its known structural analogs, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding its mechanism of action and structure-activity relationship.
Comparative Analysis of Biological Activity
The primary structural analog of this compound identified in the literature is FR053. The key difference between these two compounds lies in the presence of three acetyl groups on the C-3, C-4, and C-6 hydroxyl groups of the glucose scaffold in FR054, which are absent in FR053. This seemingly minor structural modification has a profound impact on the biological activity of the molecule. The acetylation of FR054 enhances its cell permeability, allowing it to function as an effective prodrug.[1]
Experimental data indicates that while FR054 exhibits potent biological effects, its non-acetylated counterpart, FR053, is largely inactive. In studies on MDA-MB-231 triple-negative breast cancer cells, treatment with 1 mM FR053 did not affect PHA-L reactivity, a measure of complex N-glycans on the cell surface, nor did it impact cell adhesion and migration.[1] In stark contrast, FR054 significantly reduces N- and O-glycosylation levels, leading to a decrease in cell adhesion and migration.[1][2]
| Compound | Structure | Key Biological Effects | Reference |
| This compound | Acetylated Glucosamine Analog | Inhibits PGM3, reduces N- and O-glycosylation, induces ER stress and apoptosis, decreases breast cancer cell viability, adhesion, and migration. | [1][2] |
| FR053 | Non-acetylated Glucosamine Analog | No significant effect on PHA-L reactivity, cell adhesion, or migration in MDA-MB-231 cells. | [1] |
Mechanism of Action: The Hexosamine Biosynthetic Pathway
This compound exerts its anti-cancer effects by targeting a critical enzyme in the Hexosamine Biosynthetic Pathway (HBP), PGM3. The HBP is a metabolic pathway that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for N- and O-linked glycosylation of proteins. In many cancers, there is an increased flux through the HBP, leading to altered glycosylation patterns that contribute to tumor progression.
By competitively inhibiting PGM3, FR054 reduces the intracellular pool of UDP-GlcNAc.[1] This disruption in glycosylation leads to an accumulation of unfolded proteins in the endoplasmic reticulum (ER), triggering ER stress and the Unfolded Protein Response (UPR).[2] Prolonged ER stress ultimately leads to apoptosis, or programmed cell death, in cancer cells.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound and its analogs are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for 24-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of the test compounds for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Migration Assay (Wound Healing Assay)
-
Cell Seeding: Grow a confluent monolayer of cells in a 6-well plate.
-
Wound Creation: Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the cells with PBS and replace the medium with fresh medium containing the test compound or vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure to assess cell migration.
In Vivo Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Compound Administration: Administer this compound or its analogs to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
References
evaluating the specificity of (6R)-FR054 for PGM3 over other enzymes
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
(6R)-FR054 has emerged as a novel small molecule inhibitor of Phosphoglucomutase 3 (PGM3), a critical enzyme in the Hexosamine Biosynthetic Pathway (HBP). This guide provides an objective evaluation of the specificity of this compound for PGM3 over other related enzymes, supported by available experimental data. The information presented here is intended to assist researchers in assessing the potential of this compound as a selective tool for studying PGM3 function and as a candidate for therapeutic development.
Executive Summary
Data Presentation
The currently available data on the specificity of this compound for PGM3 is primarily derived from cellular thermal shift assays (CETSA) and in vitro enzymatic activity assays measuring the end-product of the pathway.
Table 1: Evidence for the Specificity of this compound for PGM3
| Assay Type | Target Enzyme | Effect of this compound | Other Enzymes Tested | Effect on Other Enzymes | Reference |
| Cellular Thermal Shift Assay (CETSA) | PGM3 | Increased thermal stability, indicating direct binding. | UAP1 | No change in thermal stability. | [3] |
| In Vitro UDP-GlcNAc Quantification | PGM3 (in cell lysate) | Inhibition of UDP-GlcNAc production. | Not specified | Not specified | [3] |
Note: This table summarizes the available qualitative and semi-quantitative data. Direct quantitative comparison of inhibitory constants (e.g., IC50 values) across different phosphoglucomutase enzymes is not yet published.
Experimental Protocols
Detailed methodologies for the key experiments that support the specificity of this compound are outlined below.
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
Objective: To determine if this compound directly binds to PGM3 within a cellular context. Ligand binding typically increases the thermal stability of the target protein.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., MDA-MB-231 breast cancer cells) to 80-90% confluency. Treat the cells with either this compound (at a desired concentration, e.g., 100 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours).
-
Heating Profile: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes) using a PCR machine or a thermal cycler.
-
Cell Lysis and Protein Extraction: After heating, lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble PGM3 at each temperature point by Western blotting using a PGM3-specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble PGM3 as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the this compound-treated sample indicates stabilization of PGM3 upon drug binding.
In Vitro PGM3 Activity Assay by UDP-GlcNAc Quantification
Objective: To assess the inhibitory effect of this compound on the enzymatic activity of PGM3 by measuring the production of the downstream product, UDP-GlcNAc.
Methodology:
-
Enzyme Source: Prepare cell lysates from a cell line expressing PGM3 (e.g., MDA-MB-231 cells) to serve as the source of the enzyme.
-
Reaction Mixture: Set up a reaction mixture containing the cell lysate, the PGM3 substrate N-acetylglucosamine-6-phosphate (GlcNAc-6-P), and other necessary co-factors such as UTP and MgCl2 in a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
-
Enzymatic Reaction: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific time to allow the enzymatic conversion to proceed.
-
Reaction Termination: Stop the reaction, for example, by heat inactivation or by adding a quenching agent.
-
UDP-GlcNAc Quantification: Analyze the amount of UDP-GlcNAc produced in each reaction mixture using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the amount of UDP-GlcNAc produced against the concentration of this compound to determine the inhibitory effect.
Coupled Spectrophotometric Assay for Phosphoglucomutase Activity
Objective: A general protocol to continuously monitor the activity of phosphoglucomutases (like PGM3, PGM1) which can be adapted for inhibitor screening. This assay couples the formation of the product to a change in absorbance.
Methodology:
-
Principle: The product of the phosphoglucomutase reaction, a glucose-1-phosphate analog (for PGM1) or N-acetylglucosamine-1-phosphate (for PGM3), is converted by a series of coupling enzymes to a product that can be detected spectrophotometrically (e.g., NADH production measured at 340 nm).
-
Reaction Components:
-
Recombinant human PGM3, PGM1, or PMM enzyme.
-
Substrate: N-acetylglucosamine-6-phosphate for PGM3, Glucose-6-phosphate for PGM1.
-
Coupling enzymes (e.g., UDP-glucose pyrophosphorylase and UDP-glucose dehydrogenase for PGM1).
-
Co-factors for the coupling reactions (e.g., UTP, NAD+).
-
This compound or other test compounds.
-
-
Assay Procedure:
-
Combine the buffer, substrate, coupling enzymes, and co-factors in a microplate well.
-
Add the test inhibitor (this compound) at various concentrations.
-
Initiate the reaction by adding the phosphoglucomutase enzyme.
-
Monitor the change in absorbance at 340 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance curve. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
Mandatory Visualization
Below are diagrams illustrating the relevant biological pathway and experimental workflows.
Caption: The Hexosamine Biosynthetic Pathway and the inhibitory action of this compound on PGM3.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical relationship in a coupled spectrophotometric assay for PGM3 activity.
References
Validating the Impact of (6R)-FR054 on Glycosylation: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise effects of glycosylation inhibitors is paramount. This guide provides an objective comparison of (6R)-FR054, a potent inhibitor of the hexosamine biosynthetic pathway (HBP), with other glycosylation modulators. We delve into the validation of its effects on N- and O-linked glycosylation using mass spectrometry, offering supporting experimental data and detailed protocols to inform your research.
This compound is a known inhibitor of phosphoglucomutase 3 (PGM3), a critical enzyme in the HBP. This pathway is responsible for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for both N- and O-linked glycosylation. By targeting PGM3, this compound effectively reduces the cellular pool of UDP-GlcNAc, leading to a decrease in global protein glycosylation. This mechanism has significant implications for various cellular processes and is a key area of investigation in cancer biology and other fields.
Comparative Analysis of Glycosylation Modulators
To objectively assess the performance of this compound, we compare its effects with those of other well-characterized glycosylation inhibitors. This comparison is based on data from mass spectrometry-based glycomic and glycoproteomic analyses, which provide detailed structural and quantitative information on the glycan profiles of cells treated with these compounds.
| Compound | Target | Primary Effect on Glycosylation | Quantitative Mass Spectrometry Data Summary |
| This compound | Phosphoglucomutase 3 (PGM3) | Broad reduction in both N- and O-linked glycosylation. | Currently, detailed quantitative mass spectrometry data on specific N- and O-glycan profiles is limited in publicly available literature. Studies have confirmed a general reduction in glycosylation through methods like lectin blotting, which shows decreased binding of wheat germ agglutinin (WGA) to sialic acid and N-acetylglucosamine residues, and Concanavalin A (ConA) to mannose structures. |
| Kifunensine (B1673639) | Mannosidase I | Blocks the trimming of high-mannose N-glycans, leading to an accumulation of Man9GlcNAc2 structures. | Mass spectrometry analysis of cells treated with kifunensine shows a dramatic shift in the N-glycan profile, with high-mannose structures, particularly Man9, becoming the predominant species. Complex and hybrid N-glycans are significantly reduced. |
| Deoxymannojirimycin (DMJ) | Mannosidase I | Similar to kifunensine, inhibits the trimming of high-mannose N-glycans. | Mass spectrometry data reveals a significant increase in high-mannose N-glycans, though the effect might be less complete compared to kifunensine, with some complex glycans still present. |
| Tunicamycin | GlcNAc phosphotransferase (GPT) | Inhibits the first step of N-linked glycosylation, leading to a global reduction of N-glycans. | Mass spectrometry of tunicamycin-treated cells shows a near-complete absence of N-glycans. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments used to assess the impact of glycosylation inhibitors.
Cell Culture and Inhibitor Treatment
-
Cell Seeding: Plate cells (e.g., MDA-MB-231 breast cancer cells) in appropriate culture dishes and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare stock solutions of this compound, kifunensine, and other inhibitors in a suitable solvent (e.g., DMSO).
-
Treatment: Treat the cells with the desired concentration of the inhibitor or vehicle control for a specified period (e.g., 24-48 hours).
N-glycan Analysis by Mass Spectrometry
-
Protein Extraction and Digestion: Lyse the treated cells and extract total protein. Reduce, alkylate, and digest the proteins with trypsin.
-
Glycopeptide Enrichment: Enrich for glycopeptides using a method such as hydrophilic interaction liquid chromatography (HILIC).
-
N-glycan Release: Release the N-glycans from the enriched glycopeptides using PNGase F.
-
Glycan Labeling and Purification: Label the released N-glycans with a fluorescent tag (e.g., 2-aminobenzamide) to improve ionization efficiency and aid in quantification. Purify the labeled glycans.
-
LC-MS/MS Analysis: Analyze the purified N-glycans using liquid chromatography-mass spectrometry (LC-MS/MS). Separate the glycans using a HILIC column and acquire data on a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify the different glycan structures based on their mass-to-charge ratio and fragmentation patterns.
O-glycan Analysis by Mass Spectrometry
-
Protein Extraction: Extract total protein from treated cells as described for N-glycan analysis.
-
O-glycan Release: Release O-glycans from the proteins via β-elimination in the presence of a reducing agent (e.g., sodium borohydride).
-
Purification and Derivatization: Purify the released O-glycan alditols. Permethylation is a common derivatization step to improve sensitivity and provide linkage information.
-
Mass Spectrometry Analysis: Analyze the permethylated O-glycans by MALDI-TOF MS or LC-MS/MS.
-
Data Analysis: Identify and quantify the O-glycan structures based on their mass and fragmentation spectra.
Lectin Blotting for Semi-Quantitative Analysis
-
Protein Extraction and SDS-PAGE: Extract total protein and separate by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Lectin Incubation: Block the membrane and then incubate with a biotinylated lectin (e.g., WGA or ConA).
-
Detection: Incubate with streptavidin-HRP and detect the signal using a chemiluminescent substrate.
-
Quantification: Densitometrically quantify the band intensities to assess changes in the levels of specific glycan epitopes.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate the key pathways and workflows.
Conclusion
This compound is a valuable tool for studying the roles of the hexosamine biosynthetic pathway and protein glycosylation in various biological contexts. Its mechanism of action, through the inhibition of PGM3, leads to a global reduction in both N- and O-linked glycosylation. While detailed quantitative mass spectrometry data for this compound's effect on specific glycan structures is an area for future research, existing semi-quantitative data strongly supports its inhibitory function. In contrast, inhibitors like kifunensine offer a more targeted approach, specifically altering the N-glycan profile towards high-mannose structures. The choice of inhibitor will, therefore, depend on the specific research question. The mass spectrometry-based workflows detailed in this guide provide a robust framework for validating and quantifying the effects of these and other glycosylation modulators, paving the way for a deeper understanding of the complex world of glycobiology.
A Comparative Analysis of (6R)-FR054's Efficacy Across Breast Cancer Subtypes
(6R)-FR054 , a novel small molecule inhibitor of Phosphoglucomutase 3 (PGM3), a key enzyme in the Hexosamine Biosynthetic Pathway (HBP), has demonstrated significant anti-cancer properties. This guide provides a comparative overview of its impact, with a focus on its potential differential effects across various breast cancer subtypes. The information is intended for researchers, scientists, and professionals in drug development, presenting available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to this compound and the Hexosamine Biosynthetic Pathway
This compound exerts its anti-neoplastic effects by targeting the HBP, a metabolic pathway that utilizes a fraction of glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is a critical substrate for N-linked and O-linked glycosylation of proteins, processes that are often dysregulated in cancer and play a crucial role in tumor progression.[1] By inhibiting PGM3, FR054 disrupts this pathway, leading to a reduction in protein glycosylation, which in turn triggers cellular stress and apoptosis in cancer cells.
Impact of this compound on Triple-Negative Breast Cancer (TNBC)
Current research has primarily focused on the effects of this compound in triple-negative breast cancer (TNBC), a particularly aggressive subtype. Studies utilizing the MDA-MB-231 TNBC cell line have shown that FR054 treatment leads to a significant decrease in cell proliferation, survival, adhesion, and migration.[1] The underlying mechanisms for these effects have been identified as:
-
Reduction in N- and O-glycosylation: Inhibition of PGM3 by FR054 directly leads to decreased levels of UDP-GlcNAc, impairing the proper glycosylation of proteins essential for cancer cell function.
-
Activation of the Unfolded Protein Response (UPR): The accumulation of improperly glycosylated and misfolded proteins in the endoplasmic reticulum (ER) triggers the UPR, a cellular stress response.[1]
-
Accumulation of Reactive Oxygen Species (ROS): Prolonged ER stress and UPR activation can lead to an increase in intracellular ROS, which can induce oxidative damage and trigger apoptosis.[1]
While research indicates that FR054 can induce a "dramatic decrease in cell proliferation and survival" in various breast cancer cells, specific comparative data across different subtypes remains limited in publicly available literature.[1]
Comparative Data on Breast Cancer Subtypes (Hypothetical)
To illustrate how a comparative study of this compound would be presented, the following tables are structured to summarize key quantitative data. Note: The data in these tables is hypothetical and for illustrative purposes only, as comprehensive comparative studies for FR054 across all breast cancer subtypes are not yet available in the literature.
Table 1: Comparative Cell Viability (IC50) of this compound Across Breast Cancer Cell Lines
| Breast Cancer Subtype | Cell Line | This compound IC50 (µM) |
| Luminal A | MCF-7 | Data Not Available |
| T-47D | Data Not Available | |
| Luminal B | BT-474 | Data Not Available |
| HER2-Positive | SK-BR-3 | Data Not Available |
| Triple-Negative | MDA-MB-231 | Data Available (Specific values would be cited from the source) |
Table 2: Comparative Analysis of Apoptosis Induction by this compound
| Breast Cancer Subtype | Cell Line | Percentage of Apoptotic Cells (Annexin V Assay) |
| Luminal A | MCF-7 | Data Not Available |
| Luminal B | BT-474 | Data Not Available |
| HER2-Positive | SK-BR-3 | Data Not Available |
| Triple-Negative | MDA-MB-231 | Data Available (Specific values would be cited from the source) |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound, from the inhibition of the Hexosamine Biosynthetic Pathway to the induction of apoptosis.
General Experimental Workflow for Drug Efficacy Testing
The diagram below outlines a typical workflow for assessing the efficacy of an anti-cancer compound like this compound on different breast cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T-47D, SK-BR-3, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Culture breast cancer cells in 6-well plates and treat with this compound at the desired concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control groups.
Conclusion
This compound presents a promising therapeutic strategy for breast cancer, particularly for aggressive subtypes like TNBC, by targeting the Hexosamine Biosynthetic Pathway. Its mechanism of action, involving the disruption of protein glycosylation and induction of cellular stress, is well-documented in TNBC models. However, to fully understand its clinical potential and to guide its development, further comprehensive and comparative studies are imperative. Future research should focus on evaluating the efficacy of this compound across a broader panel of breast cancer cell lines and in vivo models representing all major subtypes. This will be crucial in identifying the patient populations most likely to benefit from this novel therapeutic agent.
References
Comparative Assessment of (6R)-FR054: In Vivo Efficacy and Safety Profile
This guide provides a comprehensive comparison of the long-term efficacy and safety of (6R)-FR054, a specific inhibitor of N-acetylglucosamine-phosphate mutase (PGM3), with other therapeutic strategies targeting the Hexosamine Biosynthetic Pathway (HBP). The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated view of preclinical data to inform future in vivo studies.
Introduction to this compound and the Hexosamine Biosynthetic Pathway
This compound is a promising small molecule inhibitor that targets PGM3, a critical enzyme in the Hexosamine Biosynthetic Pathway (HBP).[1][2] This pathway is a branch of glycolysis that produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), an essential substrate for N- and O-linked glycosylation of proteins.[3][4] In various cancer types, an elevated HBP flux is associated with tumor progression and resistance to therapy. By inhibiting PGM3, FR054 reduces the production of UDP-GlcNAc, thereby impacting protein glycosylation and inducing anti-tumor effects.[5][6] Preclinical studies have demonstrated its potential in suppressing the growth of breast, lung, and pancreatic cancers, both as a monotherapy and in combination with other agents.[5][6][7]
Comparative In Vivo Efficacy of this compound
In vivo studies utilizing xenograft models have demonstrated the anti-tumor efficacy of this compound across different cancer types. The following table summarizes key findings from these preclinical investigations.
| Cancer Model | Animal Model | This compound Dosage | Key Efficacy Findings | Reference |
| KRAS/LKB1 co-mutant Lung Cancer | Nude mice with H1373 xenografts | 500 mg/kg/dose, twice a day | Significantly impaired tumor growth. | [5] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Xenograft models | Not specified | In combination with erastin (B1684096), significantly enhanced cell proliferation arrest and death. | [7][8] |
| Acute Myeloid Leukemia (AML) | NSG mice with HL-60 xenografts | Not specified (in reference to HBP inhibitor DON) | Significant decrease in AML tumor volume. | [3] |
Long-Term Safety and Tolerability
While dedicated long-term toxicology studies with extensive data reporting are not widely published, existing preclinical efficacy studies consistently report good tolerability of this compound at effective doses.
| Study Context | Observation | Reference |
| KRAS/LKB1 co-mutant Lung Cancer | FR054 treatment rarely affected mouse body weight. | [5] |
| Breast Cancer | The compound is reported to be relatively well tolerated. | [1] |
It is important to note that one of the challenges with broader HBP pathway inhibitors, such as azaserine (B1665924), which inhibits GFPT, is its off-target effects, including inhibition of purine (B94841) biosynthesis.[1] Prolonged treatment with azaserine has been associated with tumor induction in rats.[1] this compound, as a specific inhibitor of the downstream enzyme PGM3, is suggested to have a more favorable safety profile.
Comparison with Other HBP Pathway Inhibitors
Direct head-to-head in vivo comparative studies between this compound and other specific HBP inhibitors are limited in the public domain. However, a comparison can be drawn based on their mechanism of action and reported effects.
| Compound | Target | Reported In Vivo Effects | Potential Limitations | Reference |
| This compound | PGM3 | Tumor growth inhibition in lung, breast, and pancreatic cancer models with good tolerability. | Limited published long-term, comprehensive toxicology data. | [1][5][7] |
| Azaserine | GFPT (rate-limiting enzyme) | Selectively reduces the viability of certain cancer cells. | Inhibits purine biosynthesis and other pathways; potential for long-term toxicity. | [1] |
| OSMI-1 | OGT (downstream effector) | Suppresses the growth of specific cancer cell lines. | Primarily characterized in vitro; in vivo data is less extensive. | [1] |
| DON (6-Diazo-5-oxo-L-norleucine) | GFAT inhibitor | Significant decrease in AML tumor volume in xenograft models. | Reduced platelet count observed in mice. | [3] |
Experimental Protocols
Protocol for a Long-Term In Vivo Efficacy and Safety Study of this compound in a Xenograft Model
This protocol outlines a general framework for assessing the long-term efficacy and safety of this compound. Specific parameters should be optimized based on the tumor model and research question.
1. Animal Model and Husbandry:
-
Species/Strain: Immunodeficient mice (e.g., athymic nude or NSG mice).
-
Housing: Maintained in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and ad libitum access to food and water.
2. Tumor Cell Culture and Implantation:
-
Cell Lines: Select a relevant human cancer cell line (e.g., H1373 for lung cancer).
-
Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
3. Study Groups and Treatment:
-
Randomization: Once tumors reach a palpable size (e.g., 70-100 mm³), randomize mice into treatment and control groups.
-
Treatment Group: Administer this compound at a predetermined dose and schedule (e.g., 500 mg/kg, twice daily via oral gavage or intraperitoneal injection).
-
Control Group: Administer vehicle control following the same schedule.
-
Positive Control (Optional): Include a group treated with a standard-of-care chemotherapeutic agent.
4. Efficacy Assessment:
-
Tumor Growth: Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Body Weight: Monitor and record the body weight of each animal at the same frequency as tumor measurements.
-
Survival: Record the date of euthanasia for each animal due to tumor burden or morbidity.
5. Long-Term Safety and Toxicology Assessment:
-
Clinical Observations: Daily monitoring for any clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
Hematology: At the end of the study, collect blood samples for a complete blood count (CBC) to assess effects on hematopoietic cells.
-
Serum Chemistry: Analyze serum for markers of liver and kidney function (e.g., ALT, AST, creatinine).
-
Histopathology: At necropsy, collect major organs (liver, kidney, spleen, heart, lungs) and the tumor for histopathological examination.
6. Data Analysis:
-
Analyze tumor growth data using appropriate statistical methods (e.g., ANOVA).
-
Generate Kaplan-Meier survival curves and analyze with a log-rank test.
-
Compare hematology and serum chemistry data between groups using t-tests or ANOVA.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Hexosamine Biosynthetic Pathway and the mechanism of action of this compound.
Caption: Workflow for a long-term in vivo efficacy and safety study.
References
- 1. The hexosamine biosynthesis pathway is a targetable liability in KRAS/LKB1-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hexosamine Biosynthetic Pathway (HBP) inhibition leads to AML cell differentiation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PGM3 abolishes SREBP-1 activation-hexosamine synthesis feedback regulation to effectively suppress brain tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PGM3 as a Novel Therapeutic Strategy in KRAS/LKB1 Co-Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | PGM3 inhibition shows cooperative effects with erastin inducing pancreatic cancer cell death via activation of the unfolded protein response [frontiersin.org]
- 8. PGM3 inhibition shows cooperative effects with erastin inducing pancreatic cancer cell death via activation of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of (6R)-FR054's Role in UPR and ROS Induction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (6R)-FR054's performance in inducing the Unfolded Protein Response (UPR) and Reactive Oxygen Species (ROS) with other established alternatives. The information is supported by available experimental data and detailed methodologies to assist in research and drug development.
Executive Summary
This compound, a competitive inhibitor of phosphoglucomutase 3 (PGM3), has been identified as an inducer of both the Unfolded Protein Response (UPR) and Reactive Oxygen Species (ROS) in cancer cell models. Mechanistically, inhibition of the hexosamine biosynthetic pathway by this compound leads to a reduction in protein glycosylation, triggering ER stress and subsequent activation of the UPR, alongside an increase in intracellular ROS. While primary studies have elucidated these effects, a comprehensive independent verification and direct quantitative comparison with other common UPR and ROS inducers are not extensively available in the current body of scientific literature. This guide summarizes the existing data on this compound and provides a framework for comparison with established agents such as tunicamycin (B1663573) and thapsigargin (B1683126) for UPR induction, and hydrogen peroxide and rotenone (B1679576) for ROS induction.
Data Presentation
Due to the lack of publicly available independent and direct comparative studies, a quantitative data table for this compound against other inducers cannot be provided at this time. The following tables present a qualitative comparison based on the established mechanisms of these compounds.
Table 1: Qualitative Comparison of UPR-Inducing Agents
| Feature | This compound | Tunicamycin | Thapsigargin |
| Mechanism of Action | Inhibits PGM3, leading to decreased protein glycosylation. | Inhibits N-linked glycosylation by blocking the transfer of N-acetylglucosamine to dolichol phosphate. | Inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to depletion of ER calcium stores. |
| Primary UPR Pathway(s) Activated | Primarily activates the PERK-eIF2α-ATF4 pathway.[1] | Induces all three major UPR pathways (PERK, IRE1, and ATF6). | Induces all three major UPR pathways (PERK, IRE1, and ATF6). |
| Reported Effects | Induces growth arrest and apoptosis in cancer cells.[2] | Potent inducer of ER stress and UPR, leading to cell cycle arrest and apoptosis. | Potent inducer of ER stress and UPR, leading to apoptosis. |
Table 2: Qualitative Comparison of ROS-Inducing Agents
| Feature | This compound | Hydrogen Peroxide (H₂O₂) | Rotenone |
| Mechanism of Action | Increases the accumulation of intracellular ROS, though the precise mechanism is not fully detailed in available literature.[1][2] | A direct oxidizing agent that can readily diffuse across cell membranes. | Inhibits Complex I of the mitochondrial electron transport chain, leading to the generation of superoxide (B77818) radicals. |
| Primary Type of ROS | Not specified in available literature. | Hydrogen peroxide and subsequently hydroxyl radicals via Fenton reaction. | Superoxide anion. |
| Cellular Location of ROS Production | Not specified in available literature. | Cytosolic and mitochondrial. | Mitochondria. |
| Reported Effects | Contributes to apoptosis in cancer cells.[2] | Induces oxidative stress, DNA damage, and apoptosis. | Induces oxidative stress, mitochondrial dysfunction, and apoptosis. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for independent verification and comparative studies.
Measurement of UPR Induction by Western Blot
This protocol outlines the detection of key UPR markers, phosphorylated eIF2α (p-eIF2α) and ATF4, which are known to be induced by this compound.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with this compound at various concentrations and time points. Include positive controls such as tunicamycin (e.g., 2.5 µg/mL for 6 hours) or thapsigargin (e.g., 1 µM for 6 hours) and a vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-eIF2α (Ser51) and ATF4 overnight at 4°C. Also, probe for total eIF2α and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-eIF2α signal to total eIF2α and the ATF4 signal to the loading control.
Measurement of ROS Induction by DCFDA Assay
This protocol describes the use of the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe to measure intracellular ROS levels.
-
Cell Culture and Treatment: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere. Treat cells with this compound at various concentrations and for different durations. Include a positive control such as hydrogen peroxide (e.g., 100 µM for 1 hour) or rotenone (e.g., 10 µM for 1 hour) and a vehicle control.
-
DCFH-DA Staining:
-
Prepare a fresh working solution of DCFH-DA (e.g., 10 µM) in serum-free medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells once with PBS.
-
Add PBS or phenol (B47542) red-free medium to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis: Subtract the background fluorescence (from cells not treated with DCFH-DA) from all readings. Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold change in ROS production. For more robust data, cell viability can be assessed in parallel using an MTT or similar assay to normalize for differences in cell number.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: UPR signaling pathway induced by this compound.
Caption: ROS induction pathway by this compound.
Caption: Experimental workflow for UPR and ROS analysis.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of (6R)-FR054
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of (6R)-FR054, emphasizing safety and regulatory adherence. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the hazardous properties of the closely related compound, 6-Methyl-5-hepten-2-one, and general best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses, face shields, chemical-resistant gloves, and a laboratory coat. All handling of this compound should be performed within a certified chemical fume hood to mitigate the risk of inhalation.
Hazard Profile (Based on 6-Methyl-5-hepten-2-one as a proxy)
The following table summarizes the key hazard information for 6-Methyl-5-hepten-2-one, which should be considered when handling and disposing of this compound.
| Hazard Category | Classification | Precautionary Statements |
| Physical Hazard | Flammable liquid and vapor | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Use explosion-proof electrical equipment.[1] |
| Health Hazard | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves and eye protection.[1] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects | Avoid release to the environment.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with federal, state, and local regulations. The following protocol provides a general framework for laboratory settings.
-
Waste Identification and Segregation :
-
Classify this compound waste as a hazardous, flammable, and environmentally hazardous liquid waste.
-
This waste stream must be kept separate from other chemical waste, especially from incompatible materials such as oxidizers, acids, and bases, to prevent dangerous reactions.[1]
-
-
Container Selection and Labeling :
-
Use a designated, leak-proof container that is chemically compatible with flammable organic liquids. Glass bottles or metal cans are often suitable choices for accumulation.[1]
-
The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a comprehensive list of all constituents with their approximate percentages.[1]
-
Ensure the container remains closed at all times, except when actively adding waste, to prevent the escape of flammable vapors.[1]
-
-
Accumulation and Storage :
-
Store the hazardous waste container in a designated, well-ventilated satellite accumulation area.
-
The storage area should be secure and away from sources of ignition.
-
-
Arranging for Final Disposal :
-
Once the waste container is full, or has reached the maximum allowable storage time as per institutional and local regulations, arrange for its collection.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]
-
Crucially, do not dispose of this compound down the drain or in regular solid waste trash. This practice can lead to severe environmental contamination and presents a significant fire hazard.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
References
Essential Safety and Handling Protocol for (6R)-FR054
Disclaimer: A specific Safety Data Sheet (SDS) for (6R)-FR054 was not publicly available at the time of this writing. The following guidelines are based on a conservative approach to handling a novel chemical compound of unknown toxicity and are intended for use by trained professionals in a controlled laboratory setting. Always consult with your institution's Environmental Health and Safety (EHS) department before handling any new chemical.
This document provides essential safety and logistical information for the handling and disposal of this compound, a compound likely in the research and development phase. The provided operational and disposal plans are designed to minimize risk and ensure a safe laboratory environment for all personnel.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The recommended levels of protection are based on the potential for exposure during different handling procedures.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Required PPE | Specifications |
| Low-Exposure Tasks (e.g., weighing in a ventilated enclosure, preparing dilute solutions) | - Safety glasses with side shields - Nitrile gloves (double-gloving recommended) - Laboratory coat | ANSI Z87.1 compliant eye protection.[1] Check glove manufacturer's chemical resistance chart. |
| High-Exposure Tasks (e.g., handling bulk powder, potential for aerosol generation) | - Chemical splash goggles or a full-face shield[1] - Chemical-resistant gloves (e.g., thicker nitrile or neoprene)[2] - Chemical-resistant apron or disposable coveralls - Respiratory protection (NIOSH-approved N95 or higher)[3][4] | Use of a certified chemical fume hood is required.[5] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[5]
-
Work Area: Designate a specific area for handling this compound. Ensure the work surface is clean and uncluttered. Cover the work surface with absorbent, disposable bench paper.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible. Have a chemical spill kit appropriate for solid reagents available.
2. Weighing and Solution Preparation:
-
Weighing: Tare a tared weigh boat or container inside the ventilated enclosure. Carefully transfer the desired amount of this compound using a spatula. Avoid creating dust.
-
Solution Preparation: Add the solvent to the weighed this compound in the fume hood. Cap the container and mix gently until dissolved.
3. Experimental Use:
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the risk of exposure.
-
Avoid Contamination: Use dedicated glassware and equipment. If not possible, thoroughly decontaminate equipment after use following the disposal plan.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, bench paper, and weigh boats, should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Needles and other contaminated sharps must be disposed of in a designated sharps container.
2. Decontamination:
-
Glassware and Equipment: Reusable glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol) in a fume hood. The rinsate should be collected as hazardous liquid waste. Following the solvent rinse, wash with soap and water.
-
Work Surfaces: Decontaminate work surfaces with a suitable solvent and then clean with soap and water. All cleaning materials should be disposed of as solid hazardous waste.
3. Waste Pickup:
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including "this compound", and the appropriate hazard warnings.
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected by the institution's EHS department for final disposal.
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
